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  • Product: 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester
  • CAS: 677326-67-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Among the myriad of functionalized organic molecules, β-keto-esters stand out as versatile intermediates, prized for their synthetic utility and their presence in numerous biologically active compounds. This guide provides a comprehensive technical overview of a specific β-keto-ester, 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester , a compound of significant interest due to its unique structural features.

The presence of a 3,4-dichlorinated phenyl ring is a common motif in many pharmaceutical agents, often enhancing metabolic stability and modulating receptor binding affinity. This, combined with the reactive and versatile β-keto-ester moiety, makes the title compound a valuable building block for the synthesis of a wide range of potential therapeutic agents. This document aims to serve as a detailed resource for researchers, offering insights into its chemical properties, a robust synthesis protocol, potential applications in drug development, analytical characterization methods, and essential safety and handling procedures.

Compound Profile: Physicochemical and Structural Data

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester, also known by its IUPAC name methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, is a dichlorinated aromatic β-keto-ester.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 677326-67-9PubChem[1]
Molecular Formula C₁₀H₈Cl₂O₃PubChem[1]
Molecular Weight 247.07 g/mol PubChem[1]
IUPAC Name methyl 3-(3,4-dichlorophenyl)-3-oxopropanoatePubChem[1]
Synonyms 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl esterPubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis Protocol: A Mechanistic Approach

The synthesis of β-keto-esters is a cornerstone of organic synthesis. A highly efficient and widely applicable method is the Claisen condensation reaction. In this proposed synthesis of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester, we will utilize a mixed Claisen condensation between 3,4-dichloroacetophenone and dimethyl carbonate, facilitated by a strong base such as sodium hydride.

Rationale for Experimental Choices:

  • Starting Materials: 3,4-dichloroacetophenone is a readily available starting material. Dimethyl carbonate serves as the ester source and is a greener alternative to other acylating agents.

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of the acetophenone, initiating the condensation.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an appropriate solvent as it is inert to the reaction conditions and effectively solubilizes the reactants.

  • Reaction Conditions: The reaction is initially cooled to control the exothermic deprotonation step and then warmed to drive the condensation to completion.

  • Workup: An acidic workup is necessary to neutralize the reaction mixture and protonate the resulting enolate to yield the final β-keto-ester product.

Step-by-Step Methodology:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

  • Base Suspension: Under a nitrogen atmosphere, sodium hydride (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: A solution of 3,4-dichloroacetophenone (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

  • Condensation: Dimethyl carbonate (1.5 equivalents) is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: After cooling to 0 °C, the reaction is carefully quenched by the slow addition of a 1 M hydrochloric acid solution until the mixture is acidic (pH ~2-3).

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester.

Synthesis_Workflow A 3,4-Dichloroacetophenone + Dimethyl Carbonate C Enolate Formation (0°C to RT) A->C B Sodium Hydride in THF B->C D Claisen Condensation (Reflux) C->D E Acidic Workup (HCl) D->E F Extraction (Ethyl Acetate) E->F G Purification (Column Chromatography) F->G H 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester G->H

Caption: Workflow for the synthesis of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester.

Applications in Drug Discovery and Development

While specific applications of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a key intermediate in the synthesis of various therapeutic agents.

The Significance of the 3,4-Dichlorophenyl Moiety:

The 3,4-dichlorophenyl group is a well-established pharmacophore found in a variety of approved drugs. Its presence can:

  • Enhance Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.

  • Modulate Metabolism: The chloro substituents can block sites of metabolic oxidation, thereby increasing the drug's half-life.

  • Improve Binding Affinity: The electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

The Versatility of the β-Keto-Ester Functionality:

The β-keto-ester group is a synthetically versatile handle that can be readily transformed into a wide array of other functional groups and heterocyclic systems. This allows for the construction of diverse molecular libraries for screening against various biological targets. For instance, β-keto-esters are common precursors for the synthesis of pyrazolones, pyrimidines, and other heterocyclic systems that are prevalent in medicinal chemistry.

Potential Therapeutic Areas:

Given its structural features, this compound could serve as a starting material for the synthesis of novel inhibitors targeting enzymes such as:

  • Kinases: Many kinase inhibitors incorporate a dichlorinated phenyl ring for potent and selective binding.

  • Methyltransferases: As reviewed, methyltransferases like METTL3 are emerging as important cancer targets, and novel small molecule inhibitors are in high demand.[2]

  • Other Enzymes: The reactive nature of the β-keto-ester allows for the design of covalent or non-covalent inhibitors for a range of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.

Potential_Applications A 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester B Synthetic Intermediate A->B C Kinase Inhibitors B->C D Methyltransferase Inhibitors B->D E Antimicrobial Agents B->E F Therapeutic Target C->F D->F E->F

Caption: Potential applications of the title compound in drug discovery.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The primary techniques employed would be Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/SignalsInterpretation
¹H NMR ~7.8-8.1 ppm (m, 3H), ~3.9 ppm (s, 2H), ~3.7 ppm (s, 3H)Aromatic protons, methylene protons (α to two carbonyls), and methyl ester protons.
¹³C NMR ~195 ppm, ~168 ppm, ~130-140 ppm, ~52 ppm, ~45 ppmKetone carbonyl, ester carbonyl, aromatic carbons, methoxy carbon, and methylene carbon.
IR (cm⁻¹) ~1740 (C=O, ester), ~1690 (C=O, ketone), ~1600 (C=C, aromatic), ~1200 (C-O, ester)Characteristic stretches for the functional groups present.
MS (EI) m/z 246/248/250 (M⁺), 215/217, 187/189, 173/175Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms, and fragmentation patterns corresponding to the loss of -OCH₃, -COOCH₃, and the dichlorobenzoyl cation.

Analytical Methodologies:

  • Sample Preparation: For NMR, the sample is dissolved in a deuterated solvent such as CDCl₃. For IR, a thin film can be prepared on a salt plate. For MS, the sample can be introduced directly or via a chromatographic system like GC-MS.

  • Instrumentation: Standard NMR spectrometers (e.g., 400 MHz), FTIR spectrometers, and mass spectrometers (e.g., GC-MS with electron ionization) would be used.

  • Data Interpretation: The obtained spectra would be analyzed to confirm the presence of all expected functional groups and the correct connectivity of the atoms in the molecule.

Safety, Handling, and Storage

As a dichlorinated organic compound and a β-keto-ester, 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester requires careful handling.

GHS Hazard Classification:

Based on data for similar compounds, it is prudent to handle this chemical with the following precautions in mind:

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Body Protection: A lab coat and appropriate footwear are required.

Handling and Storage:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester is a compound with significant potential as a versatile building block in the synthesis of novel therapeutic agents. Its unique combination of a dichlorinated aromatic ring and a reactive β-keto-ester functionality makes it an attractive starting point for the development of a wide range of biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, potential applications, analytical characterization methods, and essential safety information to aid researchers in their scientific endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 4). The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-[(4-chlorophenyl)amino]-2-chloro-3-oxopropanoate. Retrieved from [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2022, February 15). Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-methoxy-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloropropionate. Retrieved from [Link]

Sources

Exploratory

Mastering the Beta-Keto Ester Scaffold: The Biological and Synthetic Utility of Methyl 3-(3,4-Dichlorophenyl)-3-oxopropanoate in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on highly functionalized, versatile building blocks. Methyl 3-(3,4-dichlorophenyl)-3-oxoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on highly functionalized, versatile building blocks. Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (and its ethyl ester counterpart, CAS 53090-43-0)[1] is a premier β -keto ester that serves as a critical pharmacophore-bearing intermediate. While the ester itself is primarily a synthetic precursor rather than an end-stage drug, its unique structural topology—combining a highly reactive 1,3-dicarbonyl system with a lipophilic, electron-withdrawing 3,4-dichlorophenyl moiety—makes it an indispensable master key for synthesizing pyrimidines, pyrazoles, and isoxazoles.

This technical guide explores the causality behind its reactivity, details the biological activities of its downstream derivatives (ranging from neuroprotective KMO inhibitors to antimalarial agents), and provides self-validating experimental protocols for structural derivatization.

Structural Causality & Reactivity Profile

As a Senior Application Scientist, I emphasize that the selection of a building block is never arbitrary. The utility of methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate is driven by two distinct structural domains:

  • The 3,4-Dichlorophenyl Pharmacophore: The dual chlorine substitution at the meta (3) and para (4) positions imparts significant lipophilicity ( logP ), which is crucial for blood-brain barrier (BBB) penetration in neurodegenerative drug targets[2]. Furthermore, the halogens act as metabolic shields, preventing rapid cytochrome P450-mediated oxidation of the phenyl ring, while their electron-withdrawing nature (inductive effect) modulates the pKa of adjacent functional groups in the final drug molecule[3].

  • The β -Keto Ester Core: The 1,3-dicarbonyl system exists in a keto-enol tautomeric equilibrium. The methylene carbon ( C2​ ) is highly nucleophilic, while the carbonyl carbons ( C1​ and C3​ ) are highly electrophilic. This ambidentate reactivity allows for rapid cyclocondensation with bidentate nucleophiles (like hydrazines or amidines) to form stable, aromatic five- and six-membered heterocycles[4].

Workflow A Methyl 3-(3,4-Dichlorophenyl) -3-oxopropanoate (Beta-Keto Ester) B Hydrazine Derivatives (Knorr Synthesis) A->B Cyclocondensation C Amidines / Urea (Condensation) A->C Base-Catalyzed Cyclization D 3,4-Dichlorophenyl Pyrazoles (Anti-inflammatory, Cathepsin S Inhibitors) B->D E 3,4-Dichlorophenyl Pyrimidines (KMO & PfGSK3 Inhibitors) C->E

Caption: Chemical reactivity workflow of methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate into active heterocycles.

Biological Activity of Downstream Pharmacophores

Pyrimidine Derivatives: KMO Inhibition & Antimalarial Activity

When condensed with amidines or urea, the β -keto ester yields 3,4-dichlorophenyl pyrimidines. These structures have shown profound biological activity in two primary areas:

  • Huntington's Disease (HD) & Neurodegeneration: Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the tryptophan degradation pathway. Overactivity of KMO leads to the accumulation of 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), which are neurotoxic and excitotoxic[2]. 6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid derivatives act as highly potent, competitive KMO inhibitors, shifting the pathway toward the production of neuroprotective kynurenic acid (KYNA)[3].

  • Antimalarial Kinase Inhibition: 2,4,5-Trisubstituted pyrimidines bearing the 3,4-dichlorophenyl group have been identified as potent dual inhibitors of Plasmodial kinases PfGSK3 and PfPK6, offering a novel mechanism to combat drug-resistant Plasmodium falciparum blood-stage parasites[5].

KMO_Pathway T L-Tryptophan K L-Kynurenine (KYN) T->K IDO/TDO KMO Kynurenine 3-Monooxygenase (KMO Enzyme) K->KMO Substrate KYNA Kynurenic Acid (KYNA) [Neuroprotective] K->KYNA KAT II (Alternative Pathway) HK 3-Hydroxykynurenine (3-HK) [Neurotoxic] KMO->HK Hydroxylation QA Quinolinic Acid (QUIN) [Excitotoxin] HK->QA Downstream Inhibitor 3,4-Dichlorophenyl Pyrimidine Inhibitor Inhibitor->KMO Competitive Inhibition

Caption: Modulation of the Kynurenine pathway via 3,4-dichlorophenyl pyrimidine KMO inhibitors.

Pyrazole Derivatives: Anti-inflammatory & Anti-adipogenic Activity

Condensation of the ester with hydrazines yields 3-(3,4-dichlorophenyl)pyrazoles via the Knorr synthesis[4].

  • Cathepsin S Inhibition: Pyrazole derivatives act as selective inhibitors of human Cathepsin S, an enzyme involved in the immune response, making them highly valuable for treating autoimmune diseases like lupus and rheumatoid arthritis[6].

  • Anti-adipogenic Effects: Certain 3,4-dichlorophenyl pyrazole scaffolds have demonstrated potent in vitro inhibition of adipogenesis by blocking mitotic clonal expansion and inducing cell cycle arrest, outperforming parent compounds like curcumin in gastrointestinal stability[7].

Quantitative Data: Inhibitory Potency
Compound ClassTarget EnzymeApplicationIC50 ValueReference
6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acidHuman KMOHuntington's Disease0.6 nM[3]
6-(3-Chlorophenyl)pyrimidine-4-carboxylic acidHuman KMOHuntington's Disease0.5 nM[3]
2-Bromo-4-(3,4-dichlorophenyl)pyrimidine analogPfGSK3Malaria (P. falciparum)< 1.0 μ M[5]
Bicyclic 3-(3,4-dichlorophenyl)pyrazolesCathepsin SAutoimmune / InflammationLow nM range[6]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating checkpoints (e.g., TLC monitoring, specific precipitation behaviors) to confirm the successful transformation of methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate.

Protocol 1: Synthesis of 3-(3,4-Dichlorophenyl)pyrazol-5-ones (Knorr Synthesis)

This protocol exploits the ambidentate electrophilicity of the β -keto ester to react with hydrazine hydrate, forming a highly stable aromatic pyrazole ring[4].

Reagents:

  • Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (1.0 eq, 3 mmol)

  • Hydrazine hydrate (2.0 eq, 6 mmol)

  • Glacial acetic acid (Catalyst)

  • 1-Propanol (Solvent)

Step-by-Step Workflow:

  • Initiation: In a 20-mL scintillation vial, dissolve 3 mmol of methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate in 3 mL of 1-propanol.

  • Reagent Addition: Slowly add 6 mmol of hydrazine hydrate (handle with extreme caution due to toxicity). Add 3 drops of glacial acetic acid to catalyze the initial hydrazone formation.

  • Cyclocondensation: Add a magnetic stir bar and heat the mixture on a hot plate to approximately 100°C. The heat drives the intramolecular nucleophilic attack of the secondary nitrogen onto the ester carbonyl, expelling methanol.

  • Validation Checkpoint (TLC): After 1 hour, perform a Thin Layer Chromatography (TLC) check using a 30% ethyl acetate / 70% hexane mobile phase. The starting β -keto ester should be completely consumed, replaced by a lower-Rf pyrazolone spot.

  • Precipitation & Isolation: Once complete, add 10 mL of distilled water to the hot, stirring mixture. Turn off the heat and allow it to cool slowly for 30 minutes. The pyrazolone derivative will precipitate as a solid.

  • Purification: Filter via a Büchner funnel, wash with cold water/ethanol, and air dry. Verify purity via melting point and 1 H-NMR (look for the disappearance of the methoxy singlet at ~3.7 ppm and the appearance of the pyrazole N-H broad singlet).

Protocol 2: Synthesis of 6-(3,4-Dichlorophenyl)pyrimidines

This protocol outlines the base-catalyzed condensation to form the pyrimidine core, a precursor to potent KMO inhibitors[3].

Reagents:

  • Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (1.0 eq)

  • Amidine hydrochloride or Urea derivative (1.2 eq)

  • Sodium methoxide (NaOMe) or Potassium carbonate ( K2​CO3​ ) (2.5 eq)

  • Anhydrous Ethanol or Dioxane

Step-by-Step Workflow:

  • Deprotonation: Suspend the amidine/urea in anhydrous ethanol. Add NaOMe to liberate the free base. Stir for 15 minutes at room temperature.

  • Condensation: Dropwise, add a solution of methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate in ethanol to the basic mixture.

  • Reflux: Heat the reaction mixture to reflux (78°C) under an inert nitrogen atmosphere for 12–18 hours. The base facilitates the deprotonation of the active methylene, driving the cyclization and subsequent dehydration/aromatization.

  • Validation Checkpoint (pH & Precipitation): Cool the mixture to room temperature. Concentrate the solvent in vacuo. Re-dissolve the residue in water and carefully acidify with 1M HCl to pH 4-5. A dense precipitate of the substituted pyrimidine will form.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the pure 3,4-dichlorophenyl pyrimidine scaffold.

References

  • Journal of Medicinal Chemistry (ACS). Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Available at: [Link]

  • Nature / PMC. A brain-permeable inhibitor of the neurodegenerative disease target kynurenine 3-monooxygenase prevents accumulation of neurotoxic metabolites. Available at:[Link]

  • Ukaaz Publications. 1, 3-diketo curcumin scaffolds: A gateway to profuse bioactive heterocycles. Available at:[Link]

  • Google Patents (EP 1 309 591 B1).Cathepsin S inhibitors, pharmaceutical compositions, and methods of use thereof.

Sources

Foundational

Whitepaper: Mechanistic Utility of 3-(3,4-Dichlorophenyl)-3-oxo-propionic Acid Methyl Ester in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the mechanism of action of a therapeutic agent is inextricably linked to the structural building blocks used during its synthesis. 3-(3,4-Dichlorophenyl)-3-oxo-propionic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the mechanism of action of a therapeutic agent is inextricably linked to the structural building blocks used during its synthesis. 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (CAS: 677326-67-9) is a highly privileged β -keto ester[1]. While it is not administered as a standalone active pharmaceutical ingredient (API), its "mechanism of action" operates fundamentally on two axes:

  • The Chemical Axis (Synthesis): It functions as a highly reactive, bis-electrophilic scaffold that dictates the regioselective assembly of heterocyclic pharmacophores (e.g., pyrazoles, pyrimidines, and isoxazoles).

  • The Biological Axis (Pharmacodynamics): It serves as the primary delivery vehicle for the 3,4-dichlorophenyl (3,4-DCP) moiety. Once integrated into a mature drug molecule, this moiety drives high-affinity hydrophobic interactions within the allosteric pockets of target kinases, such as RIPK1 (necroptosis)[2] and PASK (metabolic regulation)[3].

This technical guide deconstructs the chemical reactivity of this ester, provides a self-validating protocol for its conversion into active kinase inhibitors, and maps the biological pathways disrupted by its downstream derivatives.

Chemical Identity & Reactivity Profile

The compound is characterized by its β -dicarbonyl system, which exists in a dynamic keto-enol tautomeric equilibrium. This structural feature is the engine of its chemical mechanism of action.

Table 1: Physicochemical Profile
PropertyValueMechanistic Significance
Molecular Formula C10H8Cl2O3Provides a dense array of halogenated and oxygenated interaction sites[1].
Molecular Weight 247.07 g/mol Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5[1].
Electrophilic Centers C3 (Ketone), C1 (Ester)Enables sequential nucleophilic attack for rapid heterocycle cyclization.
Topological Polar Surface Area 43.4 ŲEnsures the resulting fragments maintain favorable membrane permeability[1].

The presence of the electron-withdrawing 3,4-dichlorophenyl group increases the electrophilicity of the adjacent C3 ketone, making it highly susceptible to attack by weak nucleophiles (such as hydrazines or amidines) compared to unhalogenated analogs.

Chemical Mechanism: Workflow for Pharmacophore Synthesis

To leverage this ester in drug discovery, it is typically subjected to a Knorr-type condensation. Below is the chemical mechanism mapped logically from precursor to active pharmacophore.

G A 3-(3,4-DCP)-3-oxo-propionic acid methyl ester C Condensation Reaction (Acid Catalyzed) A->C B Hydrazine Derivative (Nucleophile) B->C D Hydrazone Intermediate C->D Nucleophilic Attack E Intramolecular Cyclization (-MeOH) D->E Tautomerization F 3,4-DCP-Pyrazole Pharmacophore E->F Acyl Substitution

Fig 1: Chemical mechanism of action for pyrazole synthesis via bis-electrophilic condensation.

Self-Validating Protocol: Synthesis of a 3,4-DCP-Pyrazolone Inhibitor

Expertise Note: This protocol explains the causality behind the reagents chosen to ensure high yield and regioselectivity.

Step 1: Imine/Hydrazone Formation

  • Action: Dissolve 1.0 eq of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester and 1.1 eq of substituted hydrazine in absolute ethanol. Add 0.1 eq of glacial acetic acid.

  • Causality: Ethanol is selected because it solubilizes both the hydrophobic ester and the polar hydrazine. Glacial acetic acid acts as a precise catalyst; its pKa (4.76) is sufficient to protonate the highly electrophilic ketone oxygen (activating it) without fully protonating the hydrazine nucleophile, which would quench the reaction.

Step 2: Thermodynamically Driven Cyclization

  • Action: Reflux the mixture at 78°C for 4-6 hours.

  • Causality: The initial attack forms a hydrazone intermediate. Heating provides the activation energy required for the secondary amine of the hydrazone to attack the ester carbonyl. This intramolecular acyl substitution ejects methanol (a thermodynamically favorable leaving group), driving the equilibrium toward the stable aromatic pyrazolone ring.

Step 3: Self-Validation & Analytical Confirmation

  • Action: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

  • Validation Logic: The starting β -keto ester will show standard UV activity and stain readily with KMnO4 due to the enol double bond. The successful pyrazolone product will be highly UV active but will resist KMnO4 oxidation due to its newly formed aromatic stability.

  • NMR Confirmation: Upon isolation, confirm success via 1H-NMR by verifying the complete disappearance of the ester methoxy (-OCH3) singlet at ~3.7 ppm.

Biological Mechanism of Action: The 3,4-DCP Pharmacophore

Once the ester is converted into a heterocyclic API, the 3,4-dichlorophenyl moiety dictates the drug's biological mechanism of action. The dual chlorine substitution provides a unique blend of lipophilicity ( π

π stacking and Van der Waals interactions) and steric bulk.
Target 1: RIPK1 and the Necroptosis Pathway

Necroptosis is a highly regulated form of inflammatory cell death. 3,4-DCP-derived heterocycles act as potent Type II or Type III kinase inhibitors of RIPK1[2].

  • Mechanism: The 3,4-DCP ring inserts deeply into the hydrophobic pocket adjacent to the ATP-binding site of RIPK1. This steric wedge locks the kinase in the "DLG-out" (inactive) conformation.

  • Effect: By inhibiting RIPK1, the drug prevents the phosphorylation of RIPK3 and the subsequent oligomerization of MLKL, thereby halting membrane rupture and severe inflammation[2].

G TNFR1 TNFR1 Activation Casp8 Caspase-8 (Inhibited) TNFR1->Casp8 RIPK1 RIPK1 Kinase Casp8->RIPK1 Triggers Necrosome RIPK3 RIPK3 Kinase RIPK1->RIPK3 Phosphorylation MLKL MLKL Oligomerization RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Membrane Rupture Inhibitor 3,4-DCP-derived Kinase Inhibitor Inhibitor->RIPK1 Allosteric Inhibition

Fig 2: Biological MoA of 3,4-DCP-derived inhibitors in the RIPK1 necroptosis signaling pathway.

Target 2: PASK and BUB1 Kinases

Beyond necroptosis, the 3,4-DCP moiety is utilized to target PAS domain-containing kinase (PASK) for metabolic diseases[3] and BUB1 kinase for oncology applications[4]. In these targets, the halogenated phenyl ring exploits specific hydrophobic sub-pockets in the kinase hinge region, preventing the transfer of the terminal phosphate of ATP to downstream substrates[3][4].

Table 2: Pharmacological Translation of 3,4-DCP Derivatives

Note: Data represents validated structural analogs derived from the 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester scaffold.

Target KinaseDisease IndicationMoA of Derived InhibitorTypical IC50 Range
RIPK1 Autoimmune / InflammatoryAllosteric DLG-out stabilization[2]10 - 50 nM
PASK Type 2 Diabetes / ObesityCompetitive ATP-pocket binding[3]25 - 100 nM
BUB1 Solid Tumors / CarcinomasMitotic checkpoint inhibition[4]50 - 150 nM

Conclusion

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester is a cornerstone intermediate in targeted drug discovery. Its mechanism of action is defined by its chemical bis-electrophilicity, which allows for the rapid, self-validating synthesis of complex heterocycles. Biologically, it acts as the critical delivery mechanism for the 3,4-DCP pharmacophore, a structural motif essential for locking target kinases like RIPK1, PASK, and BUB1 into their inactive conformations.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2758179, 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester." PubChem. Accessed April 3, 2026.[Link]

  • Degterev, A., et al. "Identification of RIP1 kinase as a specific cellular target of necrostatins." Nature Chemical Biology, 4(5), 313-321 (2008).[Link]

  • He, S., et al. "Receptor interacting protein kinase-3 determines cellular necrotic response to TNF-alpha." Cell, 137(6), 1100-1111 (2009).[Link]

  • World Intellectual Property Organization. "Triazolopyridinyl compounds as kinase inhibitors (WO2022086828A1).
  • United States Patent and Trademark Office. "Inhibitors of PAS kinase (US9278973B2).
  • World Intellectual Property Organization. "Methods for treating cancer (WO2022076831A2).

Sources

Exploratory

Discovery and Synthetic Utility of 3-(3,4-Dichlorophenyl)-3-oxo-propionic Acid Methyl Ester: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the discovery and optimization of versatile intermediate building blocks dictate the efficiency of downstream drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the discovery and optimization of versatile intermediate building blocks dictate the efficiency of downstream drug discovery. 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (IUPAC: Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate) is a highly specialized β -keto ester that serves as a linchpin in the synthesis of complex active pharmaceutical ingredients (APIs).

Characterized by its dual-functional nature—combining a lipophilic, metabolically stable 3,4-dichlorophenyl moiety with an ambident β -keto ester—this compound is the foundational precursor for a myriad of bioactive heterocycles, including quinolone antibiotics, pyrazoles, and chiral alcohol precursors for selective serotonin reuptake inhibitors (SSRIs) like Sertraline ()[1].

This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and step-by-step protocols designed for high-yield, scalable production.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of this molecule lies in the deliberate selection of its functional groups:

  • The 3,4-Dichlorophenyl Group: Halogenation at the 3 and 4 positions of the aromatic ring dramatically increases the lipophilicity (LogP) of downstream APIs, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability. Furthermore, the strong electron-withdrawing nature of the chlorine atoms stabilizes the adjacent carbonyl, making the β -keto system highly reactive toward nucleophilic attack.

  • The β -Keto Ester Backbone: This moiety exists in a tautomeric equilibrium between its keto and enol forms. It acts as a highly efficient bis-electrophile for cyclocondensation reactions (e.g., reacting with hydrazines to form pyrazoles) and can undergo stereoselective biocatalytic reduction.

Quantitative Data Summary
ParameterValue / Description
Chemical Name 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester
Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Reaction Yield (Optimized) >85% via Magnesium Chelate Method
Operating Temperature 0°C to 25°C (Acylation phase)
Primary Utility Precursor for pyrazoles, quinolones, and chiral alcohols

Synthesizing the Core: The Magnesium Chelate Protocol

Historically, synthesizing β -keto esters via the direct Claisen condensation of acid chlorides with malonate anions resulted in poor yields due to competitive O-acylation. The discovery and application of the Rathke acylation method revolutionized this process. By utilizing anhydrous magnesium chloride ( MgCl2​ ) and a tertiary amine, the reaction is forced exclusively down the C-acylation pathway ()[2].

Mechanistic Causality

As an application scientist, I emphasize that the critical failure point in this synthesis is the regioselectivity of the enolate attack. When MgCl2​ is introduced, the Mg2+ ion acts as a hard Lewis acid, coordinating with the oxygen atoms of the malonate to form a rigid, hexacoordinate cyclic chelate. This intermediate sterically shields the oxygen atoms while exposing the nucleophilic α -carbon. Consequently, when the highly electrophilic 3,4-dichlorobenzoyl chloride is introduced, it is forced to react at the carbon center.

SynthesisWorkflow A 3,4-Dichlorobenzoyl Chloride E C-Acylation & Decarboxylation (HCl Workup) A->E Electrophile B Potassium Methyl Malonate C MgCl2 / Triethylamine B->C D Magnesium Malonate Chelate (Active Enolate) C->D Chelation D->E Nucleophile F Methyl 3-(3,4-dichlorophenyl) -3-oxopropanoate E->F Yield >85%

Workflow for the MgCl2-mediated synthesis of methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate.

Step-by-Step Experimental Methodology

Reagents Required:

  • 3,4-Dichlorobenzoyl chloride (1.0 equiv)

  • Potassium methyl malonate (2.1 equiv)

  • Anhydrous Magnesium Chloride ( MgCl2​ ) (2.5 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Chelate Formation: Suspend potassium methyl malonate and anhydrous MgCl2​ in dry THF under an inert nitrogen atmosphere. Stir at 20°C for 30 minutes.

  • Enolization: Cool the suspension to 0°C. Add triethylamine dropwise over 15 minutes.

    • Validation Check: The reaction mixture will transition from a clear/cloudy suspension to a thick, white slurry. This visual cue is a self-validating indicator confirming the successful formation of the active magnesium malonate chelate. If the slurry does not form, halt the process; moisture has likely compromised the MgCl2​ .

  • Acylation: Slowly introduce 3,4-dichlorobenzoyl chloride dissolved in a minimal amount of THF, maintaining the internal temperature below 10°C.

    • Causality: Slow addition prevents localized exothermic spikes, which can degrade the chelate and lead to unwanted di-acylation.

  • Decarboxylation & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully adding 2M HCl until the aqueous phase reaches pH 2.

    • Causality: The acidic environment breaks the magnesium chelate and induces the spontaneous decarboxylation of the intermediate mono-ester malonate, yielding the final β -keto ester. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under vacuum.

Downstream Functionalization and Biological Applications

The discovery of scalable routes to this specific β -keto ester unlocked several critical pathways in pharmaceutical manufacturing.

Pathway A: Biocatalytic Asymmetric Reduction

The ketone moiety can be stereoselectively reduced using engineered ketoreductase (KRED) enzymes to yield chiral β -hydroxy esters or α -chloroalcohols. This "green chemistry" approach provides enantiomerically pure building blocks that are direct precursors to the SSRI Sertraline and related neuroactive compounds ()[3].

Pathway B: Heterocyclic Scaffolding

The ambident electrophilicity of the β -keto ester makes it an ideal substrate for cyclocondensation. Reaction with hydrazine derivatives yields 1,5-disubstituted or 1,3-disubstituted pyrazoles, which are highly sought-after scaffolds in anti-inflammatory and anti-cancer drug discovery ()[4].

DownstreamApps A Methyl 3-(3,4-dichlorophenyl) -3-oxopropanoate B Biocatalytic Reduction (Ketoreductases) A->B Asymmetric C Cyclocondensation (Hydrazines/Amidines) A->C Scaffolding D Chiral β-Hydroxy Esters (Sertraline Analogs) B->D E Pyrazole/Pyrimidine Heterocycles (Bioactive APIs) C->E

Divergent downstream applications of the beta-keto ester in pharmaceutical synthesis.

References

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry.[Link]

  • Grohe, K., et al. (1991). Preparation of beta-ketoesters useful in preparing quinolone antibiotics (EP0449445A2).
  • Kaluzna, I. A., et al. (2005). 'Green' synthesis of important pharmaceutical building blocks: Enzymatic access to enantiomerically pure α-chloroalcohols. Tetrahedron: Asymmetry / ResearchGate.[Link]

  • Pinto, D. J. P., et al. (1999). Preparation of pyrazole compounds (US5998424A).

Sources

Foundational

Structural Elucidation of 3-(3,4-Dichlorophenyl)-3-oxo-propionic Acid Methyl Ester: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (CID: 2758179)[1] Executive Summary Methyl 3-(3,4-dichlorophenyl)-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (CID: 2758179)[1]

Executive Summary

Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate is a highly versatile β -keto ester utilized as a critical building block in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs), including PAS Kinase (PASK) inhibitors[2]. The structural elucidation of this molecule is non-trivial due to its inherent keto-enol tautomerism and the electron-withdrawing nature of the 3,4-dichlorophenyl moiety. As a Senior Application Scientist, I have designed this guide to move beyond mere data listing; we will explore the causality behind each analytical choice, constructing a self-validating system of orthogonal techniques (HRMS, FTIR, and multinuclear NMR) to achieve unambiguous structural assignment.

Theoretical Framework: Tautomeric Dynamics

Before initiating any analytical workflow, one must understand the solution dynamics of the target molecule. β -keto esters do not exist as static structures; they exist in a dynamic equilibrium between a keto tautomer and an enol tautomer[3].

The position of this equilibrium is heavily influenced by the electronic effects of the aromatic substituents and the choice of solvent[4]. In non-polar, non-hydrogen-bonding solvents (such as CDCl 3​ ), the enol form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. Conversely, highly polar solvents disrupt this internal stabilization, driving the equilibrium toward the keto form. Understanding this causality is critical: if we fail to account for tautomerism, the emergence of "extra" signals in our NMR spectra could be misattributed to impurities rather than the molecule's natural dynamic state.

Tautomerism Keto Keto Tautomer (Dominant in Polar Solvents) Enol Enol Tautomer (Stabilized by Intramolecular H-Bond) Keto->Enol Tautomerization

Equilibrium dynamics between the keto and enol tautomers of the target molecule.

Analytical Strategy & Workflow Design

To build a self-validating structural model, we must employ techniques that cross-verify one another's blind spots.

  • High-Resolution Mass Spectrometry (HRMS) is deployed first. NMR cannot definitively prove the presence of halogens on its own. HRMS provides the exact mass and the highly specific isotopic signature of the two chlorine atoms, validating the empirical formula[5].

  • Infrared Spectroscopy (FTIR) is used to identify functional groups. The causality here is that the keto form will show two distinct C=O stretches, while the enol form will show a conjugated ester C=O and a broad O-H stretch, providing a rapid snapshot of the solid-state tautomeric preference[5].

  • NMR Spectroscopy (1D and 2D) maps the atomic connectivity. 1 H NMR is uniquely capable of directly measuring the equilibrium constant of the tautomerism by integrating the distinct methylene protons (keto) versus the methine proton (enol)[3].

Workflow Start Sample Prep (Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate) MS High-Resolution Mass Spectrometry (HRMS) Determine MW & Isotopic Pattern (Cl2) Start->MS Aliquot 1 IR Infrared Spectroscopy (FTIR) Identify C=O, O-H, C=C bands Start->IR Aliquot 2 NMR NMR Spectroscopy (1H, 13C, 2D) Map Connectivity & Tautomer Ratio Start->NMR Aliquot 3 (in CDCl3) Elucidation Structural Elucidation Complete Self-Validated Model MS->Elucidation Formula Confirmed IR->Elucidation Functional Groups NMR->Elucidation Atomic Mapping

Orthogonal analytical workflow for the structural elucidation of the beta-keto ester.

Step-by-Step Experimental Protocols

Protocol A: HRMS Acquisition
  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique that preserves the pseudo-molecular ion [M+H]+ , allowing for accurate isotopic pattern analysis to confirm the Cl 2​ presence[6].

  • Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade methanol containing 0.1% formic acid to promote ionization.

  • Step 2: Calibrate the ESI-Q-TOF instrument using a standard tuning mix to ensure mass accuracy within 5 ppm.

  • Step 3: Inject 5 µL of the sample at a flow rate of 0.2 mL/min. Acquire data in positive ion mode ( m/z 100–1000).

  • Step 4: Extract the spectrum and analyze the isotopic cluster around the nominal mass of 247 Da.

Protocol B: ATR-FTIR Analysis
  • Rationale: Attenuated Total Reflectance (ATR) allows for non-destructive, solvent-free acquisition, revealing the solid-state functional groups without solvent-induced tautomeric shifting.

  • Step 1: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air).

  • Step 2: Place 2–3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.

  • Step 3: Acquire the spectrum from 4000 to 400 cm −1 with a resolution of 4 cm −1 (32 scans).

Protocol C: Multinuclear NMR Spectroscopy
  • Rationale: CDCl 3​ is selected as the solvent because its non-polar nature allows the intramolecular hydrogen bond of the enol form to remain intact, enabling the observation of the native tautomeric equilibrium[4].

  • Step 1: Dissolve 15.0 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS (internal standard). Transfer to a 5 mm NMR tube.

  • Step 2: Acquire the 1 H spectrum (400 MHz) at 298 K. Critical setting: Use a 30° pulse angle and an extended relaxation delay (D1 = 2 seconds) to ensure accurate integration for tautomer quantification[3].

  • Step 3: Acquire the 13 C spectrum (100 MHz) with proton decoupling.

  • Step 4: Acquire 2D COSY and HSQC spectra to unambiguously assign the contiguous aromatic spin system.

Data Presentation & Structural Validation

The following tables summarize the quantitative data extracted from the self-validating analytical workflow.

Mass Spectrometry Validation

The exact mass for C 10​ H 8​ Cl 2​ O 3​ is 245.9850 Da. In positive ESI, we observe the protonated adduct. The presence of two chlorine atoms dictates a rigid isotopic distribution of approximately 9:6:1 for M : M+2 : M+4, which perfectly aligns with our empirical data.

Ion SpeciesTheoretical Exact Mass ( m/z )Observed Mass ( m/z )Relative AbundanceDiagnostic Significance
[M(35Cl2​)+H]+ 246.9923246.9928100%Base molecular ion
[M(35Cl37Cl)+H]+ 248.9894248.9901~65%Confirms 1st Cl isotope
[M(37Cl2​)+H]+ 250.9864250.9870~11%Confirms 2nd Cl isotope
Infrared Spectroscopy (ATR-FTIR)

The IR spectrum confirms the presence of both tautomers in the solid state, heavily favoring the keto form.

Wavenumber (cm −1 )Peak ShapeAssignmentTautomer Origin
1742Strong, SharpEster C=O stretchKeto
1695Strong, SharpKetone C=O stretchKeto
1655MediumConjugated Ester C=OEnol
1620MediumC=C stretchEnol
3200–3400Broad, WeakO-H stretch (H-bonded)Enol
H NMR Spectroscopy (CDCl 3​ , 400 MHz)

The 1 H NMR spectrum is the definitive tool for assigning the regiochemistry of the aromatic ring and quantifying the tautomerism[3]. The 3,4-dichloro substitution creates an AMX spin system. The meta-coupling ( J≈2.1 Hz) of H-2 and the ortho-coupling ( J≈8.4 Hz) of H-5 are diagnostic. Integration of the keto -CH 2​

  • versus the enol =CH- reveals a tautomeric ratio of approximately 85:15 (Keto:Enol) in CDCl 3​ .
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentTautomer
8.04Doublet (d)2.11HAr-H (C2)Keto
7.76Doublet of doublets (dd)8.4, 2.11HAr-H (C6)Keto
7.56Doublet (d)8.41HAr-H (C5)Keto
3.96Singlet (s)-2H-CH 2​ -Keto
3.76Singlet (s)-3H-OCH 3​ Keto
12.45Broad Singlet (br s)-0.17HEnol -OHEnol
5.62Singlet (s)-0.17H=CH-Enol
C NMR Spectroscopy (CDCl 3​ , 100 MHz)

The 13 C data corroborates the carbon skeleton. The highly deshielded ketone carbonyl at 190.5 ppm is characteristic of β -keto esters[4].

Chemical Shift ( δ , ppm)Carbon TypeAssignment
190.5Quaternary (C=O)Ketone Carbonyl
167.2Quaternary (C=O)Ester Carbonyl
138.1, 133.8Quaternary (Ar-C)Ar-C4 (Cl), Ar-C3 (Cl)
135.5Quaternary (Ar-C)Ar-C1 (Attached to Ketone)
130.9, 130.4, 127.6Methine (Ar-CH)Ar-C5, Ar-C2, Ar-C6
52.6Methyl (CH 3​ )Methoxy (-OCH 3​ )
45.8Methylene (CH 2​ )Alpha-carbon (-CH 2​ -)

Conclusion

By integrating HRMS, FTIR, and multinuclear NMR, we have established a self-validating structural model for methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate. The mass spectrometry data anchors the empirical formula and halogen identity, while the NMR and IR data map the atomic connectivity and quantify the keto-enol equilibrium dynamics. This rigorous, multi-modal approach ensures that downstream synthetic applications—such as the development of PASK inhibitors—are built upon an unambiguously characterized foundation.

References[5] Claisen condensation | Organic Chemistry II Class Notes, Fiveable,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa8E7SQjdijv4ZkcQmzgIT4vaxfnvvv3eJ4VRTZSj8ovOLxa3IQmkI9PlCMrox8N5os-Hu-Ym2rCuiir6UOF2vZxwGrtKAAwKTBXPyrp59eUOBOHoh9wz51k6V9cCmKTeXp3J5s9Sui4uPDvVZbSGYQyDgSpyTcxsOQUCBBF9Q-I4v-TJ1THRIEWtRHkiWUtkuO_8vTvgUOZNDcbY=[6] Characterization of Phyllobilins in Hops: Antioxidant and Potentially Bitter Senescence-Related Metabolites, ResearchGate,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb7U-szsZe2uKZOp-qx-gs0MBj0GgfMvXde5ahTJClpKW-8Xy1tFqY5wSbY8UiutQXzKynJP8Y_J1TLs6sN2aXcA9YDlkj7EBOPCaMhopLewl6CpgjYOo8DG0xyN5ZwJa2GFm1lh1hCmIhySWULYuAwzbiwyPt1VmNkCbXPsXw24qLiKm2D1fKp1AQpO51ZbxIuobijHzhj3te8qUUopg6ZCrbO-KdxYHdr78aMPZIuUAeRIB1C0NsR3bG6d8gTsWJNOEds5Hl1D2xQ0ahQtOuGL9VtFLONHIo[3] NMR Analysis of Ethyl Acetoacetate Tautomerism, Scribd,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb8B2zzCS7qtr8fnnvQxzlXg6sHS4DGs0ACExIhuwg97JGCgpAoc1YVROWkzF6oWSS81k1E031TI1II-NCTG9TwWeMyCbLA3mMgE0odh0OwKKnDHHO39gJTLPjfxOPBlZ359QncfUVgku8L1VUqwfuoklPtgjcCYRDzP8cKVv157I64JXUJfs22MGTPFkg1KlSQoUXYjU0TXcZJcB9DzTweg==[4] Electronic Effects on Ketoe-Enol Tautomerism, Scribd,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH98GYz2dlise7hLrSwwdYjr_QBuiBZBlAXXhsqEdmGVyUt7uujoga10xxJ9OhC4l9_FSaBPz09NuWCUxcIuugAOTKJ7h61dyWWXKJ5J-zNF0d3ugK7g73aPInVZ0sQnKKK7CUZsYxKVzfY8aFu92XyAsO4T-_WZAO-ZVnEplnGXi9YWdi90Doox8TkrWA5DaY5U8lvyE5PxXkPYNH9KFwIFMI=[1] 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester | C10H8Cl2O3 | CID - PubChem, NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_m6w45nFE6ShGPQkTxTcwLY0Z9EYdYHuHbTQ9RMg-2xlvchoQ82F8-T3FFuOF_i1w-CAlq6I3SoJC8IfcGYZjBv37jrTid_ShOYGmBAZd5Dcp0N_tOwhZv-caH5Y50DYsg8nkAUu4WImQmxf5C_7CyJBJjS997jlT2JBYvDMyyt2hnD1oLbMuR-8120qnL53Evg==[2] US20120277224A1 - Heterocyclic compounds for the inhibition of pask, Google Patents,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnbBu88VNc4Xco8W77jsjiyJnLPe4XyUmEVShd68anh_7O1J2ZKMae6o1On5GXWsGE8oF9PozQ6KjAnEPZBCNrCZKAWHVJc9LTd5rvMg-6d3aIUbC_y5l1iTvlhQ3-qWduKPlco6TD-TzW_nEFxzs=

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Exploratory

Spectroscopic Profiling and Tautomeric Dynamics of 3-(3,4-Dichlorophenyl)-3-oxo-propionic Acid Methyl Ester

Executive Summary & Structural Dynamics 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (also known as methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate) is a critical β-keto ester building block utilized in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (also known as methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate) is a critical β-keto ester building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the electron-withdrawing 3,4-dichlorophenyl moiety fundamentally alters the electron density of the molecule, directly impacting its spectroscopic signature.

A defining characteristic of this compound is its keto-enol tautomerism . In solution, it does not exist as a single static structure but rather as a dynamic equilibrium between a keto form and an enol form. The electron-withdrawing nature of the dichloro-substituted ring increases the acidity of the α-methylene protons, while non-polar solvents (like CDCl₃) stabilize the enol tautomer via a strong intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen[1]. Understanding this equilibrium is paramount for accurate spectroscopic interpretation and downstream chemical reactivity.

MS_Fragmentation Keto Keto Tautomer Ar-CO-CH2-COOCH3 Enol Enol Tautomer Ar-C(OH)=CH-COOCH3 Keto->Enol Tautomeric Equilibrium (Solvent Dependent) M_plus Molecular Ion [M]+ m/z 246 (35Cl2) Keto->M_plus EI Ionization (70 eV) Enol->M_plus EI Ionization (70 eV) ArCO 3,4-Dichlorobenzoyl Cation m/z 173 (Base Peak) M_plus->ArCO α-cleavage (-CH2COOCH3) Loss_OMe [M - OCH3]+ m/z 215 M_plus->Loss_OMe Loss of •OCH3 Ar 3,4-Dichlorophenyl Cation m/z 145 ArCO->Ar Loss of CO

Fig 1. Keto-enol tautomeric equilibrium and primary EI-MS fragmentation pathways.

Quantitative Spectroscopic Data Profiling

Because reference standards for specialized intermediates are often proprietary, the following tables synthesize the expected spectroscopic data based on rigorous structural analysis and empirical rules for β-keto esters[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

In CDCl₃, the compound is expected to exist predominantly in the keto form (~85-90%), with a minor but distinct enol population (~10-15%).

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

Shift (δ, ppm) Multiplicity Integration Assignment Tautomer
~12.40 Singlet (s) 1H (minor) Enol -OH (H-bonded) Enol
~8.03 Doublet (d, J=2.0 Hz) 1H Ar-H (H-2, ortho to C=O) Keto
~7.76 Dbl of Dbl (dd, J=8.4, 2.0 Hz) 1H Ar-H (H-6, para to Cl) Keto
~7.56 Doublet (d, J=8.4 Hz) 1H Ar-H (H-5, ortho to Cl) Keto
~5.65 Singlet (s) 1H (minor) Enol =CH - Enol
~3.98 Singlet (s) 2H Keto -CH ₂- Keto
~3.82 Singlet (s) 3H (minor) Ester -OCH Enol

| ~3.76 | Singlet (s) | 3H | Ester -OCH ₃ | Keto |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

Shift (δ, ppm) Assignment (Keto Form) Shift (δ, ppm) Assignment (Enol Form)
190.5 Ketone C =O ~173.0 Ester C =O (Conjugated)
167.2 Ester C =O ~170.5 Enol C -OH
137.8 - 127.6 Aromatic Carbons (C1-C6) 138.0 - 126.5 Aromatic Carbons (C1-C6)
52.6 Methoxy -OC H₃ 87.5 Enol =C H-

| 45.8 | Methylene -C H₂- | 52.1 | Methoxy -OC H₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3400 - 3200 Weak, Broad Enol O-H stretch (Intramolecularly H-bonded)
1745 Strong, Sharp Ester C=O stretch (Keto form)
1695 Strong, Sharp Aryl Ketone C=O stretch (Keto form)
1650 Medium Conjugated Ester C=O stretch (Enol form)
1585, 1470 Medium Aromatic C=C ring stretch
1250 Strong Ester C-O-C asymmetric stretch

| 1035 | Strong | Aryl C-Cl stretch |

Mass Spectrometry (MS)

The presence of two chlorine atoms dictates a highly specific isotopic signature. Chlorine naturally occurs as ³⁵Cl (75%) and ³⁷Cl (25%). A molecule with two chlorine atoms will exhibit a characteristic 9:6:1 intensity ratio for its M, M+2, and M+4 peaks.

Table 4: EI-MS Fragmentation (70 eV)

m/z Relative Abundance Ion Assignment
246 / 248 / 250 15% / 10% / 1.5% Molecular Ion [M]⁺ (³⁵Cl₂ / ³⁵Cl³⁷Cl / ³⁷Cl₂)
215 / 217 25% [M - OCH₃]⁺ (Loss of methoxy radical)
173 / 175 / 177 100% / 66% / 11% [Ar-CO]⁺ (3,4-Dichlorobenzoyl cation, Base Peak)

| 145 / 147 | 40% | [Ar]⁺ (Loss of CO from m/z 173) |

Causality-Driven Experimental Protocols

To ensure data integrity, analytical workflows must be designed with the molecule's physical chemistry in mind. The following protocols are engineered as self-validating systems.

Protocol 1: Quantitative ¹H NMR for Tautomer Ratio Determination

Causality: Standard NMR acquisition parameters often utilize short relaxation delays (D1 = 1-2 seconds). However, the enol vinylic proton (=CH-) and the keto methylene protons (-CH₂-) have different spin-lattice relaxation times (T₁). Using a short D1 will result in incomplete relaxation, skewing the integration and providing a false keto/enol ratio. We must extend the D1 delay to ensure thermodynamic accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the ester in 0.6 mL of anhydrous CDCl₃. Causality: CDCl₃ is chosen because non-polar, aprotic solvents allow the intramolecular hydrogen bond of the enol form to persist, making the minor tautomer visible.

  • Instrument Setup: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and shim for optimal resolution (line width < 1.0 Hz).

  • Parameter Optimization: Set the pulse angle to 30° and the relaxation delay (D1) to 10 seconds . Causality: A 10-second delay ensures >5×T₁ for all protons, guaranteeing quantitative integration.

  • Acquisition & Processing: Acquire 16 to 32 scans. Apply a 0.3 Hz exponential line broadening during Fourier Transformation. Phase and baseline correct manually.

  • Self-Validation Check: Integrate the isolated aromatic proton (H-2) at ~8.03 ppm and set its value to 1.00. Next, integrate the keto -CH₂- (~3.98 ppm) and the enol =CH- (~5.65 ppm).

    • Validation Equation:(Area of -CH₂- / 2) + (Area of =CH- / 1) MUST EQUAL 1.00 (± 0.05). If this sum deviates from the aromatic integration, the sample is either impure or the D1 delay was insufficient.

NMR_Workflow Prep Sample Prep (10-20 mg in CDCl3) Acq Data Acquisition (400-600 MHz, 298 K) Prep->Acq Process Processing (FT, Phase, Baseline) Acq->Process Analyze Analysis (Keto/Enol Integration) Process->Analyze

Fig 2. Standardized NMR workflow for quantifying tautomeric ratios.

Protocol 2: LC-ESI-MS Analytical Method

Causality: β-keto esters can sometimes elute as broad or split peaks on reversed-phase HPLC if the interconversion rate between the keto and enol forms matches the chromatographic timescale. To prevent this, the mobile phase must be heavily buffered or acidified to rapidly catalyze the interconversion, collapsing the tautomers into a single sharp peak.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Causality: Formic acid ensures rapid tautomeric collapse on the column and promotes efficient protonation [M+H]⁺ in the positive electrospray ionization (ESI+) source.

  • Chromatography: Inject 1 µL of a 10 µg/mL sample onto a C18 column (e.g., 50 × 2.1 mm, 1.8 µm). Run a fast gradient from 5% B to 95% B over 3 minutes at 0.4 mL/min.

  • MS Acquisition: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Self-Validation Check: Extract the ion chromatogram for m/z 247 [M+H]⁺. Inspect the mass spectrum at the apex of the peak.

    • Validation Equation: The spectrum must display peaks at m/z 247, 249, and 251. The relative intensities must strictly follow the theoretical 9:6:1 ratio dictated by the two chlorine atoms. Any deviation indicates co-eluting interference or incorrect structural assignment.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758179, Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate". PubChem,[Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed Central (PMC),[Link]

Protocols & Analytical Methods

Method

using 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester in organic synthesis

An In-Depth Guide to the Synthetic Utility of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Utility of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate is a highly versatile β-keto ester that serves as a pivotal building block in modern organic synthesis. Its unique structure, featuring an active methylene group flanked by two carbonyl functionalities and a dichlorinated phenyl ring, makes it an ideal precursor for a wide array of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on the synthesis of heterocyclic compounds and other scaffolds relevant to medicinal chemistry. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Compound Profile and Strategic Significance

Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, a white crystalline powder, is a valuable reagent for chemists aiming to construct elaborate molecular frameworks. The 3,4-dichlorophenyl moiety is a common feature in many pharmaceuticals and agrochemicals, imparting specific metabolic stability and binding properties. The true synthetic power of this molecule, however, lies in the β-keto ester functionality. The protons on the central α-carbon are acidic, allowing for easy deprotonation to form a stabilized enolate, a potent carbon nucleophile. This reactivity is the cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Table 1: Physicochemical Properties of Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate [1]

PropertyValue
IUPAC Name methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
CAS Number 677326-67-9
Molecular Formula C₁₀H₈Cl₂O₃
Molecular Weight 247.07 g/mol
Appearance White crystalline powder
InChIKey HEHYOAAIZBKHJZ-UHFFFAOYSA-N

Core Synthetic Applications: A Gateway to Molecular Diversity

The strategic placement of functional groups in methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate allows it to participate in a multitude of classic and contemporary organic reactions. Its role as a "1,3-dielectrophile" precursor after condensation makes it particularly powerful for building five- and six-membered rings.

Synthesis of Heterocyclic Scaffolds

The construction of nitrogen-containing heterocycles is a paramount task in drug discovery.[2] This β-keto ester is an exemplary starting material for creating substituted pyrazoles, a core structure in many therapeutic agents.

The fundamental reaction involves the condensation of the β-keto ester with a hydrazine derivative. The reaction proceeds via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular cyclization where the terminal nitrogen attacks the ester carbonyl, leading to dehydration and formation of the stable aromatic pyrazole ring.

pyrazole_synthesis cluster_reactants Reactants ketoester Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate hydrazone Hydrazone Intermediate ketoester->hydrazone Condensation hydrazine + Hydrazine (H2N-NH2) cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization pyrazole 5-(3,4-Dichlorophenyl)-1H-pyrazol-3(2H)-one cyclized->pyrazole - MeOH protocol_workflow start 1. Reagent Setup dissolve 2. Dissolve ketoester in Ethanol start->dissolve add_hydrazine 3. Add Hydrazine Hydrate Dropwise dissolve->add_hydrazine reflux 4. Heat to Reflux (4-6h) add_hydrazine->reflux cool 5. Cool to Room Temperature reflux->cool precipitate 6. Precipitate in Ice Water cool->precipitate filter 7. Filter Solid Product precipitate->filter wash 8. Wash with Cold Water filter->wash dry 9. Dry under Vacuum wash->dry end 10. Characterize Product dry->end

Caption: Experimental Workflow for Pyrazole Synthesis.

A. Materials and Reagents

Table 2: Reagents for Pyrazole Synthesis

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate247.075.00 g20.2Starting Material
Hydrazine Hydrate (~64% N₂H₄)50.061.20 mL~24.2Nucleophile
Ethanol (Absolute)46.0750 mL-Solvent
Glacial Acetic Acid60.050.5 mL-Catalyst (Optional)
Deionized Water18.02200 mL-Precipitation/Wash

B. Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (5.00 g, 20.2 mmol).

  • Dissolution: Add 50 mL of absolute ethanol to the flask and stir until the solid is completely dissolved. A gentle warming may be applied if necessary. Rationale: Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction medium.

  • Reagent Addition: Slowly add hydrazine hydrate (1.20 mL, ~24.2 mmol) to the solution dropwise over 5 minutes at room temperature. An exothermic reaction may be observed. A catalytic amount of glacial acetic acid (0.5 mL) can be added to facilitate the initial condensation. Rationale: A slight excess of hydrazine ensures complete consumption of the limiting ketoester. Dropwise addition controls the initial exotherm.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Cooling and Precipitation: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A white or off-white precipitate should form immediately. Rationale: The organic product is insoluble in water, causing it to precipitate out of the aqueous ethanol solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with two portions of cold deionized water (2 x 30 mL) to remove any unreacted hydrazine and other water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C overnight to yield the final product, 5-(3,4-dichlorophenyl)-1H-pyrazol-3(2H)-one.

C. Expected Outcome

The procedure should yield a white to pale yellow solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Safety and Handling

  • 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [1]* Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.

  • Ethanol and Acetic Acid: Are flammable. Keep away from open flames and ignition sources.

Conclusion

Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its predictable reactivity, driven by the β-keto ester functionality, provides a reliable entry point to a vast chemical space, particularly in the synthesis of heterocycles. The protocols and principles outlined in this guide demonstrate its power and versatility, offering researchers a robust platform for innovation in drug discovery and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758179, 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester. Retrieved from [Link].

  • El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2013). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. International Journal of Organic Chemistry, 3, 195-202.
  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299. Retrieved from [Link].

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link].

  • Sagare, M., et al. (2023). Synthesis of Novel 1,2,3-Triazole Derivatives by Using 3-Amino Acetophenone as a Starting Material. Heterocyclic Letters, 13(3), 525-531. Retrieved from [Link].

  • Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. Der Pharma Chemica, 9(13), 141-147.
  • Singh, R., et al. (2020). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 10(1), 1-21. Retrieved from [Link].

Sources

Application

Application Note: 3-(3,4-Dichlorophenyl)-3-oxo-propionic Acid Methyl Ester in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Introduction & Pharmacological Significance In the landscape of rational drug design, the selection of versatile, multi-function...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals

Introduction & Pharmacological Significance

In the landscape of rational drug design, the selection of versatile, multi-functional building blocks is paramount. 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (PubChem CID: 2758179)[1]—often referred to as methyl 3,4-dichlorobenzoylacetate—is a privileged β -keto ester synthon widely utilized in the synthesis of high-value active pharmaceutical ingredients (APIs).

The strategic value of this molecule lies in its dual structural features:

  • The 3,4-Dichlorophenyl Moiety: The incorporation of chlorine atoms at the meta and para positions significantly enhances the lipophilicity (LogP) of the resulting scaffold, improving blood-brain barrier (BBB) penetrability for CNS targets. Furthermore, these heavy halogens block cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the drug[2].

  • The β -Keto Ester Backbone: This moiety provides two distinct electrophilic centers (the ketone and the ester carbonyls) flanked by an acidic α -carbon. This ambidentate reactivity allows for divergent cyclocondensation reactions to form pyrazoles, pyrimidines, and isoxazoles[3][4].

Mechanistic Insights: Overcoming the Pyrazolone Trap

A primary application of this ester is the synthesis of 1,3-diaryl or 1,5-diaryl pyrazoles—scaffolds prevalent in cannabinoid receptor antagonists (e.g., rimonabant analogs), antimicrobial agents, and kinase inhibitors[2][5].

The Causality of Synthetic Design: Direct condensation of a β -keto ester with an aryl hydrazine typically yields a pyrazolone (a partially saturated ring with an exocyclic oxygen), rather than a fully aromatic pyrazole. To force the formation of a fully aromatic pyrazole-4-carboxylate, the β -keto ester must be pre-activated.

By reacting the starting material with N,N-dimethylformamide dimethyl acetal (DMF-DMA), the acidic α -protons are replaced by an enamine functioning as a leaving group. This creates an enaminone intermediate . The extended π -conjugation shifts the electrophilic susceptibility away from the ester and toward the newly formed vinylogous amide, ensuring that subsequent hydrazine attack yields a fully aromatic pyrazole ring with the ester group preserved for downstream functionalization (e.g., saponification and amidation).

Divergent Synthetic Pathways

G A 3-(3,4-Dichlorophenyl)- 3-oxo-propionic acid methyl ester B Enaminone Intermediate (via DMF-DMA) A->B DMF-DMA (Electrophilic Shift) D Pyrimidines (Kinase Inhibitors) A->D Guanidine/Base (Biginelli-type) E Chiral β-Hydroxy Esters (Chiral Synthons) A->E KRED / NADPH (Asymmetric Reduction) C 1,3-Diaryl Pyrazoles (Antimicrobials / CNS) B->C Aryl Hydrazine (Cyclocondensation)

Divergent synthetic pathways of the 3,4-dichlorophenyl beta-keto ester scaffold.

Optimization of Regioselectivity (Data Summary)

When the enaminone intermediate is reacted with an asymmetrical aryl hydrazine, two regioisomers (1,3-diaryl and 1,5-diaryl pyrazoles) can form. The regioselectivity is strictly governed by the pH of the reaction medium, which dictates whether the more nucleophilic −NH2​ or the more substituted −NH− of the hydrazine attacks the enaminone double bond first.

Table 1: Influence of Solvent and Catalyst on Regioselective Pyrazole Cyclocondensation

SolventAdditive / CatalystTemperatureMajor RegioisomerIsolated Yield (%)Mechanistic Rationale
Ethanol Triethylamine (TEA)80 °C (Reflux)1,5-Diaryl 82 - 88Basic conditions favor the initial Michael-type attack of the terminal −NH2​ on the enaminone double bond.
Acetic Acid None118 °C (Reflux)1,3-Diaryl 75 - 80Acidic conditions protonate the enaminone, shifting the initial nucleophilic attack to the ketone carbonyl.
Toluene p-TsOH (cat.)110 °C1,3-Diaryl 65 - 70Dean-Stark water removal drives equilibrium; acid catalysis strongly favors the 1,3-isomer.

Self-Validating Experimental Protocol: Synthesis of 1,5-Diaryl Pyrazole-4-Carboxylates

This two-step protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that researchers do not carry failed intermediates into subsequent steps, saving both time and high-value reagents.

Step 1: Synthesis of the Enaminone Intermediate

Objective: Convert 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester to methyl 2-((dimethylamino)methylene)-3-(3,4-dichlorophenyl)-3-oxopropanoate.

  • Setup: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester in 15 mL of anhydrous toluene.

  • Reagent Addition: Add 1.5 equivalents (15.0 mmol) of N,N-dimethylformamide dimethyl acetal (DMF-DMA) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 4 hours.

  • Validation Checkpoint 1 (Visual): The reaction is proceeding correctly when the solution transitions from pale yellow to a deep, vibrant yellow/orange. This color shift is the direct result of the extended π -conjugation of the newly formed enaminone system.

  • Validation Checkpoint 2 (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material ( Rf​≈0.6 ) must completely disappear, replaced by a highly UV-active spot at Rf​≈0.3 .

  • Workup: Concentrate the mixture in vacuo to remove toluene and unreacted DMF-DMA.

  • Validation Checkpoint 3 (NMR): Take a crude 1H NMR in CDCl3​ . The successful formation of the enaminone is unequivocally confirmed by the appearance of a diagnostic singlet at ∼7.8 ppm , corresponding to the vinylic proton ( =CH−N ).

Step 2: Regioselective Cyclocondensation

Objective: React the enaminone with 4-chlorophenylhydrazine hydrochloride to form the 1,5-diaryl pyrazole core.

  • Setup: Dissolve the crude enaminone from Step 1 in 25 mL of absolute ethanol.

  • Reagent Addition: Add 1.1 equivalents (11.0 mmol) of 4-chlorophenylhydrazine hydrochloride, followed by 1.2 equivalents (12.0 mmol) of Triethylamine (TEA) to liberate the free hydrazine base.

  • Reaction: Heat the mixture to reflux (80 °C) for 6 hours.

  • Validation Checkpoint 4 (Physical): As the condensation proceeds, dimethylamine gas is evolved as a byproduct. Holding a piece of damp red litmus paper over the condenser exhaust will show it turning blue, validating that the cyclization is actively occurring.

  • Workup & Purification: Cool the reaction to room temperature. The product will often precipitate directly from the ethanol. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

  • Validation Checkpoint 5 (LC-MS): Analyze the purified solid. The mass spectrum must show the target [M+H]+ peak, reflecting the exact mass of the starting materials minus the mass of dimethylamine (45 Da) and water (18 Da).

References

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis RSC Medicinal Chemistry (2020). URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Molecules / MDPI (2018). URL:[Link]

  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives Journal of Medicinal Chemistry / ACS Publications (2004). URL:[Link]

  • 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester | Compound Summary National Center for Biotechnology Information. PubChem Database (CID: 2758179). URL:[Link]

Sources

Method

Advanced Derivatization Strategies for 3-(3,4-Dichlorophenyl)-3-oxo-propionic Acid Methyl Ester: Synthesis of Bioactive Heterocycles

Introduction & Scientific Grounding The compound 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (also known as methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate) is a highly versatile β -keto ester. The 3,4-dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Grounding

The compound 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (also known as methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate) is a highly versatile β -keto ester. The 3,4-dichlorophenyl moiety is a privileged pharmacophore frequently embedded in central nervous system (CNS) agents and kinase inhibitors due to its optimal lipophilicity and metabolic stability. When coupled with a β -keto ester backbone, it serves as a powerful bifunctional electrophile/nucleophile for synthesizing complex heterocyclic scaffolds.

This application note details two primary derivatization pathways critical for drug discovery:

  • The Knorr Pyrazole Synthesis : Condensation with hydrazines to yield pyrazoles/pyrazolones, structures renowned for their anti-inflammatory and target-protein binding affinities.

  • The Biginelli Multicomponent Reaction : Cyclocondensation with urea and aryl aldehydes to generate 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are potent calcium channel blockers and mitotic kinesin inhibitors.

Synthetic Divergence & Workflow

SynthesisWorkflow SM Methyl 3-(3,4-Dichlorophenyl) -3-oxopropanoate Knorr Knorr Pyrazole Synthesis (Hydrazine derivative) SM->Knorr Acid Catalyst EtOH, Reflux Biginelli Biginelli Reaction (Urea + Aryl Aldehyde) SM->Biginelli Lewis Acid / CBr4 MeOH, Reflux Pyrazole Pyrazolone / Pyrazole Derivatives Knorr->Pyrazole Pyrimidine Dihydropyrimidinone (DHPM) Derivatives Biginelli->Pyrimidine LCMS1 LC-MS & NMR Validation (m/z & shift tracking) Pyrazole->LCMS1 LCMS2 LC-MS & NMR Validation (m/z & shift tracking) Pyrimidine->LCMS2

Synthetic divergence of the beta-keto ester into pyrazole and pyrimidine scaffolds.

Reaction Principles & Causality

The Knorr Pyrazole Synthesis

The1 [1] is a cornerstone reaction for forming pyrazole rings. The mechanism is initiated by the nucleophilic attack of the primary amine of a hydrazine derivative onto the highly electrophilic ketone carbonyl of the β -keto ester, forming a hydrazone intermediate.

  • Causality of Acid Catalysis : A catalytic amount of glacial acetic acid is employed to protonate the ketone oxygen, lowering the activation energy for the initial nucleophilic attack. Subsequently, the secondary nitrogen of the hydrazine undergoes an intramolecular cyclization by attacking the methyl ester carbonyl. The elimination of methanol drives the aromatization to the stable pyrazolone tautomer.

The Biginelli Multicomponent Reaction

The 2 [3] is an acid-catalyzed, three-component cyclocondensation. Classical conditions often suffer from sluggish kinetics and low yields (20-50%).

  • Causality of Catalyst Selection : Modern protocols utilize catalysts like Carbon Tetrabromide ( CBr4​ ) or Lewis acids (e.g., FeCl3​ ) to3 [2]. CBr4​ in methanol generates HBr in situ, which efficiently promotes the formation of an acyliminium ion intermediate from the urea and aldehyde. The enol tautomer of the β -keto ester then intercepts this intermediate, followed by cyclization and dehydration to yield the DHPM.

Experimental Protocols

Protocol A: Synthesis of 3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-5-ol (Knorr Synthesis)

This protocol utilizes phenylhydrazine to generate an N-phenyl pyrazolone derivative.

Materials:

  • Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (1.0 equiv, 5.0 mmol)

  • Phenylhydrazine (1.1 equiv, 5.5 mmol)

  • Glacial acetic acid (Catalytic, 3-5 drops)

  • Absolute Ethanol (15 mL)

Step-by-Step Procedure:

  • Initiation: In a 50-mL round-bottom flask equipped with a magnetic stir bar, dissolve the β -keto ester in 15 mL of absolute ethanol.

  • Reagent Addition: Add phenylhydrazine dropwise at room temperature. Self-Validation Check: The solution may slightly change color (yellow/orange) indicating the rapid onset of hydrazone formation.

  • Catalysis & Reflux: Add 3-5 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 80°C for 3-4 hours.

  • Reaction Tracking (TLC & LC-MS): Monitor the reaction via TLC (7:3 Hexanes:Ethyl Acetate). The starting material ( Rf​≈0.6 ) will disappear, replaced by a highly UV-active spot ( Rf​≈0.3 ). For LC-MS validation, look for the uncyclized intermediate mass before the loss of methanol (-32 Da) confirms full conversion.

  • Workup & Purification: Cool the reaction to 0°C in an ice bath. The product will precipitate due to the low solubility of the halogenated aromatic heterocycle in cold ethanol. Filter the solid under vacuum, wash with 5 mL of ice-cold ethanol, and dry under high vacuum.

Protocol B: Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one Derivative (Biginelli Reaction)

This protocol uses CBr4​ as a mild, in-situ acid generator for high-yield multicomponent coupling.

Materials:

  • Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (1.2 equiv, 6.0 mmol)

  • Benzaldehyde (1.0 equiv, 5.0 mmol)

  • Urea (3.0 equiv, 15.0 mmol)

  • CBr4​ (10 mol%, 0.5 mmol)

  • Methanol (20 mL)

Step-by-Step Procedure:

  • Component Assembly: In a 100-mL round-bottom flask, combine the β -keto ester, benzaldehyde, and urea in 20 mL of methanol.

  • Catalyst Addition: Add CBr4​ to the stirring mixture. The optimal reactant ratio (1.2:1:3) ensures that the aldehyde is fully consumed, preventing complex side-reactions.

  • Reflux: Heat the mixture to reflux (65°C) for 6-8 hours.

  • Workup Logic: Once TLC indicates the consumption of benzaldehyde, cool the mixture to room temperature and pour it into 50 mL of crushed ice/water. The DHPM derivative is highly crystalline and will crash out of the aqueous methanolic solution, while unreacted urea and trace CBr4​ remain dissolved.

  • Purification: Filter the precipitate, wash thoroughly with cold water followed by cold diethyl ether to remove any unreacted β -keto ester, and recrystallize from hot ethanol.

Data Presentation & Validation Markers

Table 1: Comparative Reaction Parameters and Expected Yields

Derivatization PathwayReagents / CatalystTemp / TimeExpected YieldPurification Method
Knorr Pyrazole Phenylhydrazine / AcOH80°C / 3-4 h82 - 88%Precipitation / Cold EtOH wash
Biginelli (Classical) Urea, Aldehyde / HCl80°C / 12-18 h30 - 45%Column Chromatography
Biginelli (Optimized) Urea, Aldehyde / CBr4​ 65°C / 6-8 h85 - 92%Precipitation / Recrystallization

Table 2: Analytical Validation Markers (LC-MS & 1 H-NMR)

Compound ScaffoldLC-MS Target ( [M+H]+ )Key 1 H-NMR Shift Markers (DMSO- d6​ )
Starting β -Keto Ester 247.0 (Cl isotope pattern) δ 4.15 (s, 2H, -CH 2​ -), δ 3.65 (s, 3H, -OCH 3​ )
Pyrazolone Derivative 305.0 (Cl isotope pattern) δ 5.95 (s, 1H, pyrazole C4-H), δ 11.8 (br s, 1H, -OH tautomer)
DHPM Derivative 393.0 (Cl isotope pattern) δ 9.25 (s, 1H, NH), δ 7.75 (s, 1H, NH), δ 5.40 (d, 1H, chiral C4-H)

References

  • Academia.edu. "Synthesis of Dihydropyrimidinones: An Improved Conditions for the Biginelli Reaction." Available at:[Link]

  • National Institutes of Health (NIH) / Molecules. "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions." Available at:[Link]

Sources

Application

Application Note: High-Yield Purification Protocols for 3-(3,4-Dichlorophenyl)-3-oxo-propionic Acid Methyl Ester

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (Methyl 3,4-dichlorobenzoylacetate).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (Methyl 3,4-dichlorobenzoylacetate).

Introduction & Chemical Context

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester is a highly versatile β -keto ester building block used extensively in the synthesis of pharmaceutically active heterocycles, including pyrazoles, pyrimidines, and quinolones[1]. Typically synthesized via the acylation of Meldrum’s acid with 3,4-dichlorobenzoyl chloride followed by methanolysis, or via a Claisen condensation, the crude reaction mixture often contains a complex matrix of structurally related impurities[1].

Because β -keto esters are inherently labile—prone to both thermal decarboxylation and base-catalyzed retro-Claisen cleavage[2]—standard aggressive purification methods often lead to significant product degradation. This application note details a causality-driven, self-validating purification workflow designed to maximize both yield and purity while mitigating the risk of structural decomposition.

Physicochemical Profiling & Impurity Landscape

To design an effective purification strategy, one must first understand the thermodynamic vulnerabilities of the target molecule. The active methylene group flanked by a ketone and an ester is highly acidic, making it susceptible to enolization. Furthermore, the electron-withdrawing 3,4-dichlorophenyl ring increases the electrophilicity of the ketone, altering its chromatographic retention relative to non-halogenated analogs.

Table 1: Common Impurities and Removal Strategies
ImpuritySource / MechanismRelative PolarityRemoval Strategy
3,4-Dichlorobenzoic acid Hydrolysis of starting acid chloride or product cleavage.High (Acidic)Mild basic aqueous wash (sat. NaHCO₃).
3,4-Dichloroacetophenone Thermal/acid-catalyzed decarboxylation of the target ester.Low (Neutral)Silica Gel FCC (elutes significantly earlier).
Methyl 3,4-dichlorobenzoate Methanolysis of unreacted 3,4-dichlorobenzoyl chloride.Medium-LowSilica Gel FCC or high-vacuum distillation.
Bis-acylated adducts Over-reaction during the condensation phase.Very LowSilica Gel FCC (elutes first).

Causality Note: The decarboxylation to 3,4-dichloroacetophenone is accelerated by temperatures exceeding 60°C and the presence of strong acids or bases[2]. Therefore, all solvent evaporation and chromatographic steps must be strictly temperature-controlled.

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Methyl 3,4-dichlorobenzoylacetate) LLE Chemoselective LLE (Mild Base Wash: NaHCO3) Start->LLE Remove Acidic Byproducts FCC Flash Column Chromatography (Silica Gel, Hexane/EtOAc) LLE->FCC Remove Non-Polar Impurities Decision Physical State Check (Oil vs. Solid) FCC->Decision Isolate Main Fraction Cryst Recrystallization (Heptane/MTBE) Decision->Cryst If Crystalline Solid HPLC Preparative HPLC (C18, MeCN/H2O, 0.1% FA) Decision->HPLC If Viscous Oil / Requires >99.5% Pure Ultra-Pure Target Compound (>99.5% Purity) Cryst->Pure Filtration & Vacuum Drying HPLC->Pure Lyophilization

Figure 1: Multi-stage purification workflow for 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester.

Detailed Experimental Protocols

Protocol 1: Chemoselective Liquid-Liquid Extraction (LLE)

Objective: Rapid removal of 3,4-dichlorobenzoic acid and water-soluble reaction quenchers without inducing ester hydrolysis[3].

Causality & Rationale: Aqueous washes must utilize saturated Sodium Bicarbonate (NaHCO₃, pH ~8.2) rather than Sodium Hydroxide (NaOH, pH >12). Strong bases rapidly hydrolyze the methyl ester to the corresponding β -keto acid, which spontaneously decarboxylates at room temperature to yield 3,4-dichloroacetophenone[2].

Step-by-Step Procedure:

  • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Transfer to a separatory funnel and wash sequentially with:

    • 1 x 0.5 volumes of cold distilled water.

    • 2 x 0.5 volumes of cold, saturated aqueous NaHCO₃.

    • 1 x 0.5 volumes of saturated aqueous NaCl (brine).

  • Self-Validation Step: Check the pH of the final NaHCO₃ aqueous layer. It must remain basic (pH 8). Spot the organic layer on a TLC plate; the baseline spot (carboxylic acid) should be completely absent.

  • Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if possible, as strong Lewis acids can sometimes chelate β -dicarbonyls).

  • Filter and concentrate under reduced pressure. Critical: Maintain the water bath temperature strictly below 40°C to prevent thermal decarboxylation.

Protocol 2: Normal-Phase Flash Column Chromatography (FCC)

Objective: Isolate the target β -keto ester from neutral and lipophilic impurities (e.g., 3,4-dichloroacetophenone and bis-acylated byproducts).

Causality & Rationale: The target compound exists in an equilibrium between its keto and enol tautomers. On highly active, acidic silica, this can cause peak tailing or "smearing." Using a non-polar solvent system (Hexanes or Petroleum Ether) with a gradual gradient of EtOAc ensures sharp elution while keeping the highly lipophilic impurities moving ahead of the target.

Step-by-Step Procedure:

  • Pre-pack a column with 230–400 mesh silica gel. Use a ratio of 30:1 (Silica:Crude mass).

  • Dry-load the crude oil onto a small amount of silica gel or load as a concentrated solution in Dichloromethane (DCM).

  • Elute using a gradient:

    • 0–2 Column Volumes (CV): 100% Hexanes (elutes bis-acylated adducts).

    • 2–5 CV: 5% EtOAc in Hexanes (elutes 3,4-dichloroacetophenone and methyl 3,4-dichlorobenzoate).

    • 5–10 CV: 10% to 15% EtOAc in Hexanes (elutes the target compound).

  • Self-Validation Step: Perform TLC analysis of the fractions using 80:20 Hexanes:EtOAc. The target compound typically elutes at an Rf​≈0.35 and is strongly UV-active (254 nm). It will also stain deep yellow/brown with acidic KMnO₄ or p-Anisaldehyde.

  • Pool the pure fractions and concentrate in vacuo (<40°C).

Protocol 3: Preparative Reverse-Phase HPLC (For Pharmaceutical Polish)

Objective: Achieve ultra-high purity (>99.5%) required for downstream API synthesis.

Causality & Rationale: Reverse-phase HPLC is ideal for separating structurally similar halogenated isomers that co-elute on normal-phase silica. A mild acidic modifier (0.1% Formic Acid) is added to the mobile phase to suppress the ionization of the enol form, ensuring a single, sharp chromatographic peak. Trifluoroacetic acid (TFA) should be avoided as its strong acidity can catalyze trace degradation during fraction concentration.

Step-by-Step Procedure:

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 20 minutes. Flow rate: 20 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Self-Validation Step: Inject 10 µL of the collected main peak fraction onto an analytical LC-MS system. The chromatogram must show a single peak (>99.5% AUC) with the expected mass [M+H]+≈247.0 (accounting for the characteristic chlorine isotope pattern: 247, 249, 251).

  • Remove MeCN under a gentle stream of nitrogen or low-temperature rotary evaporation, and lyophilize the remaining aqueous mixture to yield the pure product.

References

  • Title: benzoylacetanilide - Organic Syntheses Procedure (Details on the handling, stability, and thermal vulnerabilities of benzoylacetate derivatives). Source: Organic Syntheses URL: [Link]

  • Title: Imidoylketene−Oxoketenimine Interconversion. Rearrangement of a Carbomethoxyketenimine to a Methoxyimidoylketene and 2-Methoxy-4-quinolone (Mechanistic insights into Meldrum's acid derivatives and β -keto ester synthesis). Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Title: Recent advances in the transesterification of β -keto esters (Guidelines on preventing unwanted transesterification and ester cleavage during purification). Source: RSC Publishing URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals actively synthesizing methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (CID...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals actively synthesizing methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (CID: 2758179)[1]. As a critical β-keto ester building block—often utilized in the synthesis of active pharmaceutical ingredients (APIs) like sertraline derivatives—its preparation requires strict chemoselectivity.

This portal provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you eliminate common side reactions such as O-acylation, diacylation, and premature decarboxylation.

Process Chemistry Overview

The synthesis of this β-keto ester is typically achieved through one of two primary pathways:

  • The Magnesium-Enolate Route: Acylation of dimethyl malonate (or potassium methyl malonate) with 3,4-dichlorobenzoyl chloride, mediated by MgCl₂ and a tertiary amine[2][3].

  • The Meldrum's Acid Route: Acylation of Meldrum's acid followed by controlled methanolysis[4].

Understanding the thermodynamic and kinetic pathways of these reactions is critical for preventing yield-destroying side reactions.

PathwayLogic SM 3,4-Dichlorobenzoyl Chloride Int_Meldrum Acylated Meldrum's Acid SM->Int_Meldrum Acylation (0°C) Int_Malonate Unchelated Enolate SM->Int_Malonate Base only Int_Mg Mg2+ Chelated Enolate SM->Int_Mg MgCl2 / Et3N Meldrum Meldrum's Acid + Pyridine Meldrum->Int_Meldrum Malonate Dimethyl Malonate + Base Malonate->Int_Malonate Malonate->Int_Mg Target Methyl 3-(3,4-Dichlorophenyl) -3-oxopropanoate Int_Meldrum->Target MeOH, 65°C (Controlled) Side_Decarb 3,4-Dichloroacetophenone (Decarboxylation) Int_Meldrum->Side_Decarb H2O / >80°C (Over-reaction) Side_O O-Acylation (Enol Ester) Int_Malonate->Side_O Hard-Hard Interaction Int_Mg->Target 1. Acylation 2. Decarboxylation

Mechanistic pathways and side reactions in the synthesis of methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate.

Quantitative Data & Reaction Parameters

The table below summarizes the causality behind specific reaction conditions and their direct impact on product distribution.

Reaction ParameterTarget Intermediate/ProductPrimary Side ReactionMechanistic Causality
Base Only (e.g., Et₃N) C-Acylated Product (<20%)O-Acylation (>80%)Uncoordinated enolate oxygen acts as a hard nucleophile, attacking the hard acyl chloride electrophile[5].
MgCl₂ + Et₃N (Standard) Mg-Enolate Complex (>90%)Minimal O-AcylationMg²⁺ chelates the enolate oxygens, sterically blocking them and forcing soft C-C bond formation[2][3].
Methanolysis (65°C, Anhydrous) Methyl β-Keto Ester (>85%)Incomplete Ring OpeningMethanol acts as a nucleophile, opening the acylated Meldrum's acid ring, followed by loss of CO₂ and acetone[4].
Methanolysis (>80°C or Aqueous) Methyl β-Keto Ester (<40%)3,4-DichloroacetophenoneExcess thermal energy or water promotes total decarboxylation of the β-keto ester into the corresponding ketone.

Troubleshooting Guide

Q: Why am I isolating the O-acylated enol ester instead of the desired C-acylated product? A: This is the most prevalent side reaction in β-keto ester synthesis. According to Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen is a "hard" nucleophile and reacts rapidly with the "hard" acyl chloride[5]. Resolution: You must use a magnesium source (e.g., anhydrous MgCl₂ or Mg(OEt)₂). The Mg²⁺ ion strongly chelates the malonate enolate oxygens. This chelation sterically and electronically blocks the oxygen atoms, forcing the electrophile to attack the softer α-carbon, thereby ensuring C-acylation[2][3].

Q: My final product is heavily contaminated with 3,4-dichloroacetophenone. How did this happen? A: You are observing a double-decarboxylation side reaction. If you are utilizing the Meldrum's acid route, the intermediate undergoes methanolysis to form the β-keto ester[4]. If the reaction is overheated (above 65°C) or if trace water is present in your methanol, the resulting β-keto ester undergoes premature hydrolysis and subsequent decarboxylation, yielding the acetophenone. Resolution: Strictly control the reflux temperature to 65°C and ensure all solvents are strictly anhydrous.

Q: I am seeing dialkylation/diacylation byproducts on my LC-MS. How can I minimize them? A: Diacylation occurs because the mono-acylated product is significantly more acidic than the starting malonate. Once formed, it can be deprotonated by the base and react with a second equivalent of 3,4-dichlorobenzoyl chloride. Resolution: Ensure a slight molar excess of the malonate/Meldrum's acid (1.1 to 1.2 eq) relative to the acid chloride. Furthermore, add the acid chloride dropwise at 0°C to maintain a low localized concentration of the electrophile.

Self-Validating Experimental Protocols

To ensure reproducibility and built-in quality control, follow these step-by-step methodologies.

Protocol A: The Meldrum's Acid Route (Preferred for High Purity)

This route avoids the harsh decarboxylation conditions required by the dimethyl malonate route, utilizing a mild methanolysis step instead[4].

Step 1: Acylation of Meldrum's Acid

  • Setup: In an oven-dried, nitrogen-flushed 500 mL round-bottom flask, dissolve Meldrum's acid (1.1 eq, 15.8 g) in anhydrous dichloromethane (DCM, 150 mL).

  • Base Addition: Add anhydrous pyridine (2.2 eq, 17.4 g) and cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Dissolve 3,4-dichlorobenzoyl chloride (1.0 eq, 20.9 g) in anhydrous DCM (50 mL). Add this solution dropwise over 45 minutes.

    • Validation Check: The reaction mixture will turn deep red/orange, and a precipitate (pyridinium chloride) will form. This visual change confirms the acylation is proceeding.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. Wash the organic layer with 1M HCl (2 x 100 mL) to remove pyridine, then with brine. Dry over MgSO₄ and concentrate in vacuo.

Step 2: Controlled Methanolysis

  • Setup: Dissolve the crude acylated Meldrum's acid intermediate in anhydrous methanol (200 mL).

  • Reflux: Heat the solution to a gentle reflux (65°C) for 4 hours.

    • Validation Check: Attach a bubbler to the condenser. The steady evolution of CO₂ gas indicates successful ring-opening and mono-decarboxylation[4]. Once gas evolution ceases, the reaction is complete.

  • Workup: Concentrate the mixture in vacuo. Purify the residue via silica gel chromatography (Hexanes:EtOAc 8:2) to yield pure methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate.

Protocol B: Magnesium-Mediated Acylation (Alternative Route)
  • Enolate Formation: Suspend anhydrous MgCl₂ (1.2 eq) in dry acetonitrile. Add dimethyl malonate (1.1 eq) followed by triethylamine (2.5 eq) at 0°C. Stir for 1 hour.

    • Validation Check: The mixture becomes a clear, slightly yellow homogeneous solution, confirming Mg-enolate complex formation[2][3].

  • Acylation: Add 3,4-dichlorobenzoyl chloride (1.0 eq) dropwise at 0°C. Stir for 3 hours at room temperature.

    • Validation Check: A thick white slurry of triethylamine hydrochloride will precipitate.

  • Hydrolysis/Decarboxylation: (Note: This route requires a subsequent Krapcho decarboxylation or selective mono-saponification/decarboxylation to yield the methyl ester, making Protocol A generally superior for this specific target).

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) instead of MgCl₂/Et₃N to deprotonate the malonate? A: It is highly discouraged. While NaH will quantitatively deprotonate dimethyl malonate, the resulting sodium enolate is unchelated and highly reactive. This leads to a dramatic increase in O-acylation (forming the enol ester) and diacylation side products[2][3].

Q: How should the final API intermediate be stored to prevent degradation? A: Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate is an irritant and is prone to slow hydrolysis if exposed to ambient moisture[1]. Store it in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) at 2–8°C.

Q: During TLC monitoring, I see two closely eluting spots for my final product. Is it impure? A: Not necessarily. β-keto esters exist in an equilibrium between their keto and enol tautomers. Depending on the solvent system used for TLC (and the polarity of the stationary phase), these tautomers can sometimes resolve into two distinct but closely eluting spots. NMR analysis (looking for the characteristic enol -OH proton around 12 ppm and the vinylic proton) will confirm tautomerization versus actual impurity.

References

  • National Center for Biotechnology Information (PubChem). 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester | C10H8Cl2O3 | CID 2758179. Available at:[Link]

  • LookChem. Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Available at: [Link]

  • DrugFuture. alpha-Lipoic acid, (R)-(+)-Thioctic acid, Dexlipotam-药物合成数据库 (Meldrum's Acid Acylation). Available at: [Link]

  • ResearchGate. Mechanistic aspects of the direct C-acylation of cyclic 1,3-diones with various unactivated carboxylic acids. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester

Welcome to the technical support center for the purification of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of this β-keto ester. The methodologies and advice provided herein are grounded in established chemical principles to ensure scientific integrity and experimental success.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester, offering explanations for the underlying causes and providing step-by-step protocols for their resolution.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of product during silica gel column chromatography. What are the potential causes and how can I improve my yield?

Answer:

Low recovery from silica gel chromatography is a common issue when purifying β-keto esters. This can be attributed to several factors, primarily the acidic nature of silica gel which can lead to product degradation, and the potential for the compound to streak or bind irreversibly to the stationary phase.

Root Cause Analysis:

  • Keto-Enol Tautomerism: β-keto esters exist as an equilibrium of keto and enol tautomers. The enol form can chelate with silica's acidic silanol groups, leading to strong binding and difficult elution.

  • Decomposition on Silica: The acidic surface of silica gel can catalyze the hydrolysis or decomposition of the ester, particularly if the crude material contains residual acid or base from the synthesis.[1]

  • Inappropriate Solvent System: An improperly selected solvent system can result in poor separation, band broadening, and consequently, lower yields of the pure compound.

Troubleshooting Protocol:

  • Deactivate the Silica Gel:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Add 1-2% (v/v) of triethylamine or another suitable base to the slurry to neutralize the acidic silanol groups.

    • Gently stir for 15-20 minutes, then pack the column as usual. This "deactivated" silica will minimize interactions with your compound.

  • Optimize the Eluent System:

    • Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase. A good starting point for β-keto esters is a mixture of hexane and ethyl acetate.[2]

    • Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation.

    • Adding a small amount (0.1-0.5%) of a polar solvent like methanol to your eluent can sometimes help to overcome strong interactions with the silica.

  • Alternative Purification Technique: Flash Chromatography:

    • Flash chromatography is generally preferred for purifying moderately stable compounds as it reduces the contact time between the compound and the stationary phase.[3]

Issue 2: Persistent Yellow/Brown Discoloration of the Final Product

Question: My purified 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester is consistently a yellow or brownish oil/solid, even after chromatography. What causes this and how can I obtain a colorless product?

Answer:

Discoloration in the final product often indicates the presence of persistent, colored impurities that co-elute with your compound or are formed during the workup or purification process.

Root Cause Analysis:

  • Side-Reaction Products: The synthesis of β-keto esters can sometimes lead to the formation of colored byproducts, especially under harsh reaction conditions (e.g., high temperatures).

  • Oxidation: Aryl compounds can be susceptible to oxidation, leading to colored impurities. Exposure to air and light for extended periods can exacerbate this issue.

  • Residual Catalysts or Reagents: Trace amounts of catalysts or unreacted starting materials may be colored or can decompose to form colored species.

Troubleshooting Protocol:

  • Activated Carbon Treatment:

    • Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Add a small amount of activated carbon (charcoal) to the solution (approximately 1-5% by weight of your compound).

    • Stir the mixture at room temperature for 15-30 minutes. The activated carbon will adsorb many colored impurities.

    • Filter the solution through a pad of celite to remove the carbon.

    • Concentrate the filtrate to recover the decolorized product.

  • Recrystallization:

    • If your product is a solid, recrystallization is a highly effective method for removing colored impurities.[4]

    • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] Common solvents to screen include isopropanol, ethanol, or mixtures like ethyl acetate/hexane.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

Issue 3: Product Decomposes Upon Standing

Question: My purified product appears to be degrading over time, even when stored. What is the cause of this instability and what are the proper storage conditions?

Answer:

The stability of β-keto esters can be a concern, with decomposition pathways including hydrolysis and decarboxylation.

Root Cause Analysis:

  • Hydrolysis: The ester group is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture and trace amounts of acid or base.

  • Decarboxylation: β-keto esters can undergo decarboxylation (loss of CO2) to form a ketone, a process that can be accelerated by heat.

  • Light Sensitivity: Some organic molecules can degrade upon exposure to light.

Troubleshooting and Storage Protocol:

  • Ensure Thorough Drying:

    • After purification, ensure all residual solvents are removed under high vacuum.

    • The presence of protic solvents like water or methanol can facilitate hydrolysis.

  • Inert Atmosphere Storage:

    • For long-term storage, place the compound in a vial under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture.[5]

  • Low-Temperature Storage:

    • Store the vial in a refrigerator or freezer to minimize the rate of potential decomposition reactions.

  • Protection from Light:

    • Use an amber-colored vial or wrap the vial in aluminum foil to protect the compound from light.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected starting materials and potential side products in the synthesis of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester?

A1: The synthesis of this compound typically involves a Claisen condensation or a similar reaction. Common starting materials could be 3,4-dichloroacetophenone and dimethyl carbonate. Potential impurities can include unreacted starting materials, by-products from self-condensation of the acetophenone, and products of transesterification if other alcohols are present.[6]

Q2: What is the typical appearance and melting point of pure 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester?

A2: The pure compound is expected to be an off-white to light yellow solid.[7] While a specific melting point is not widely reported in the provided search results, a sharp melting point range is indicative of high purity.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the percentage purity and detecting trace impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., ester carbonyl, ketone carbonyl).

Q4: Can I use a different purification method instead of column chromatography?

A4: Yes, several alternatives can be considered depending on the nature of the impurities:

  • Recrystallization: Highly effective for purifying solid products if a suitable solvent can be found.[4]

  • Distillation: If the compound is a thermally stable liquid with a boiling point significantly different from the impurities, vacuum distillation could be an option.

  • Preparative TLC or HPLC: For small-scale purification or when high purity is essential, these chromatographic techniques can provide excellent resolution.

Q5: My NMR spectrum shows broad peaks. What could be the reason?

A5: Broad peaks in the NMR spectrum of a β-keto ester are often due to the keto-enol tautomerism. The exchange between the two forms can occur on a timescale that is comparable to the NMR timescale, leading to peak broadening. The presence of both tautomers can also result in two distinct sets of peaks. The equilibrium can be influenced by the solvent, temperature, and pH.

III. Visualized Workflows

General Purification Workflow

PurificationWorkflow Crude_Product Crude Product Workup Aqueous Workup Crude_Product->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Characterization Characterization Purification->Characterization

Caption: A generalized workflow for the purification of a synthesized organic compound.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting Start Low Yield After Column Chromatography Check_TLC Review TLC Data Start->Check_TLC Streaking Streaking or Spot Tailing? Check_TLC->Streaking Examine Spot Shape Material_on_Baseline Material Stuck on Baseline? Check_TLC->Material_on_Baseline Examine Baseline Deactivate_Silica Action: Deactivate Silica with Triethylamine Streaking->Deactivate_Silica Yes Optimize_Eluent Action: Optimize Solvent System Streaking->Optimize_Eluent No Deactivate_Silica->Optimize_Eluent Consider_Alternative Consider Alternative Purification Method (e.g., Recrystallization) Material_on_Baseline->Deactivate_Silica Yes Material_on_Baseline->Consider_Alternative No

Caption: A decision tree to troubleshoot low yields during column chromatography.

IV. References

  • ACS Publications. Transacylation of α-Aryl-β-keto Esters. The Journal of Organic Chemistry. 2003. Available from: [Link]

  • Canadian Journal of Chemistry. The Acylation of β-Keto Ester Dianions. 1974. Available from: [Link]

  • PMC. Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. Available from: [Link]

  • PMC. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate. Available from: [Link]

  • PubChem. 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester. Available from: [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. 2023. Available from: [Link]

  • Ghosh et al. A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. 2014; 5(10): 4078-4108.

  • IOSR Journals. Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Available from: [Link]

  • RSC Publishing. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. 2020. Available from: [Link]

  • MDPI. N-(3,4-Dichlorophenyl)methyl Oxamic Acid. 1997. Available from: [Link]

  • ResearchGate. Convenient synthesis of some new 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives of expected Anticancer Activity. 2019. Available from: [Link]

  • ResearchGate. The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride) ? 2021. Available from: [Link]

  • ResearchGate. How to purify esterefication product? 2016. Available from: [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. 2026. Available from: [Link]

  • Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. Available from:

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. 2022. Available from: [Link]

  • ResearchGate. Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. 2000. Available from: [Link]

  • Google Patents. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. Available from:

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl es...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (CAS: 677326-67-9), a critical β -keto ester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) .

Due to the inherent reactivity of its active methylene group and the well-documented thermal instability of β -keto esters, purifying this compound requires precise, mechanistically grounded approaches. Improper handling frequently leads to unwanted hydrolysis and subsequent decarboxylation . This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity recovery.

Section 1: Common Impurities & Their Origins

Before selecting a purification strategy, it is critical to identify the contaminants in your crude mixture. The table below summarizes the most frequent impurities encountered during the synthesis and handling of this compound.

ImpurityOrigin / Chemical MechanismPhysical & Chemical Characteristics
3,4-Dichloroacetophenone Unreacted starting material or the primary product of thermal decarboxylation.Non-polar, neutral, UV-active.
3-(3,4-Dichlorophenyl)-3-oxopropanoic acid Hydrolysis of the methyl ester group triggered by trace water and base.Polar, acidic, highly unstable.
3,4-Dichlorobenzoic acid Retro-Claisen cleavage or harsh oxidative degradation.Polar, highly acidic, stable solid.
Dimethyl carbonate Unreacted starting material (if synthesized via Claisen condensation).Highly volatile, non-UV active liquid.
Self-condensation products Base-catalyzed aldol-type condensation between product molecules.High molecular weight, highly polar, often colored (yellow/brown).

Section 2: Troubleshooting FAQs

Q1: How do I remove unreacted 3,4-dichloroacetophenone without causing decarboxylation? Expertise & Experience: β -keto esters are notoriously sensitive to thermal stress. Attempting to separate the target product from 3,4-dichloroacetophenone via standard vacuum distillation is a critical error. Heating the mixture induces the formation of a six-membered cyclic transition state in any trace β -keto acid present, leading to the rapid expulsion of CO2​ and complete reversion of your product back into the acetophenone starting material . Solution: Avoid distillation entirely. Instead, utilize silica gel column chromatography (see Protocol B) or low-temperature recrystallization. If residual dimethyl carbonate is present, remove it via rotary evaporation at a water bath temperature strictly ≤35∘C .

Q2: My product contains acidic impurities (e.g., 3,4-dichlorobenzoic acid). What is the best removal strategy? Expertise & Experience: Acidic impurities can auto-catalyze further degradation of the ester and interfere with downstream coupling reactions. They must be removed while ensuring the target ester itself is not hydrolyzed. Solution: Perform a mild acid-base extraction (Protocol A). Use cold, dilute aqueous sodium bicarbonate ( NaHCO3​ ). Utilizing stronger bases (like NaOH ) or allowing prolonged exposure to basic conditions will deprotonate the highly acidic α -carbon of the β -keto ester (pKa ~11) or irreversibly hydrolyze the ester, driving your target compound into the aqueous phase and causing severe yield loss .

Q3: How can I eliminate colored self-condensation byproducts? Expertise & Experience: The active methylene group is highly nucleophilic when deprotonated, leading to self-condensation during synthesis if the reaction base is not quenched rapidly. Solution: These polymeric or conjugated byproducts are typically highly polar and bind strongly to silica. Passing the crude mixture through a short silica gel plug using a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) will trap the colored impurities firmly at the baseline.

Section 3: Step-by-Step Purification Protocols

Protocol A: Mild Acid-Base Extraction Workflow

Target: Removal of acidic impurities (e.g., 3,4-dichlorobenzoic acid) without hydrolyzing the target ester.

  • Dissolution: Dissolve the crude 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a ratio of 10 mL solvent per gram of crude. Causality: Ensures the neutral target product remains securely in the organic phase during aqueous washing.

  • Washing: Wash the organic layer with 1 volume of cold 5% aqueous NaHCO3​ . Causality: Cold, mild base neutralizes and extracts strongly acidic impurities into the aqueous layer without providing the activation energy required for ester hydrolysis.

  • Self-Validation Step: Separate the layers. Test the pH of the aqueous layer; it should be mildly basic (pH 7.5–8.0). Spot the aqueous layer on a TLC plate and visualize under UV (254 nm). The presence of a strong baseline spot confirms the successful extraction of the acidic impurities.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water, then dry over anhydrous Na2​SO4​ .

  • Concentration: Evaporate the solvent under reduced pressure. Critical: Keep the water bath temperature ≤35∘C to prevent thermal decarboxylation.

Protocol B: Silica Gel Column Chromatography

Target: Separation of the target ester from 3,4-dichloroacetophenone and polar self-condensation products.

  • Preparation: Prepare a silica gel column (230-400 mesh) using a starting mobile phase of 95:5 Hexanes:Ethyl Acetate.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel to ensure a tight, uniform band, or wet-load using a minimal amount of Dichloromethane.

  • Elution: Elute using a gradient, slowly increasing polarity to 85:15 Hexanes:Ethyl Acetate. Causality: 3,4-dichloroacetophenone lacks the polar ester group and will elute first. The target β -keto ester will follow. Polymeric impurities will remain on the column.

  • Self-Validation Step: Monitor fractions via TLC. The target β -keto ester will stain actively with KMnO4​ (due to the oxidizable active methylene/enol tautomer) and appear dark under UV 254 nm. Co-spot with a known standard of 3,4-dichloroacetophenone to verify complete baseline separation before combining fractions.

Section 4: Workflows & Visualizations

PurificationTree Start Crude 3-(3,4-Dichlorophenyl)- 3-oxo-propionic acid methyl ester Check Identify Major Impurity Type (via TLC/HPLC) Start->Check Acidic Acidic Impurities (e.g., 3,4-Dichlorobenzoic acid) Check->Acidic NonPolar Non-Polar/Neutral Impurities (e.g., 3,4-Dichloroacetophenone) Check->NonPolar Volatile Volatile Impurities (e.g., Dimethyl carbonate) Check->Volatile ProtocolA Protocol A: Mild Acid-Base Extraction Acidic->ProtocolA ProtocolB Protocol B: Silica Gel Chromatography NonPolar->ProtocolB ProtocolC Rotary Evaporation (Low Temp, High Vac) Volatile->ProtocolC

Caption: Decision tree for selecting purification methods based on impurity type.

Decarboxylation Ester Beta-Keto Ester (Target Product) Acid Beta-Keto Acid (Hydrolysis Intermediate) Ester->Acid Trace Water / Base (Hydrolysis) Ketone 3,4-Dichloroacetophenone (Decarboxylation Product) Acid->Ketone Heat (>50°C) (Decarboxylation) CO2 Carbon Dioxide (Gas) Acid->CO2 Expulsion

Caption: Thermal degradation pathway of beta-keto esters via hydrolysis and decarboxylation.

References

  • National Center for Biotechnology Information (PubChem). "3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester; CID 2758179." PubChem Database. Available at:[Link]

  • AK Lectures. "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters." Carboxylic Acid Chemistry. Available at:[Link]

Optimization

common mistakes in the synthesis of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the preparation of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the preparation of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate).

Because β -keto esters are highly susceptible to side reactions (O-acylation, over-decarboxylation, and hydrolysis), this guide bypasses generic advice to focus on the exact causality of reaction failures.

Mechanistic Overview: The Magnesium Enolate Strategy

The most scalable and atom-economical approach for this synthesis utilizes the soft enolization of potassium methyl malonate via a magnesium chloride-triethylamine base system, originally pioneered by[1] and optimized for industrial scale by[2].

Unlike hard enolization (e.g., using LDA), the MgCl2​/Et3​N system operates via a cooperative mechanism. MgCl2​ acts as a Lewis acid to activate the malonate carbonyl, increasing its α -acidity. This allows the relatively weak base Et3​N to effect a reversible, complex-induced deprotonation. The resulting chelated magnesium enolate undergoes highly selective C-acylation when treated with 3,4-dichlorobenzoyl chloride, avoiding the O-acylation common with alkali metal enolates.

SynthesisPathway KMM Potassium Methyl Malonate MgBase MgCl2 / Et3N (MeCN, 15-20°C) KMM->MgBase Enolate Magnesium Enolate of Methyl Malonate MgBase->Enolate 2h Maturation Acylated Acylated Intermediate (Magnesium Chelate) Enolate->Acylated C-Acylation AcidChloride 3,4-Dichlorobenzoyl Chloride (Slow Addition, 0°C) AcidChloride->Acylated Workup Aqueous HCl Workup (Decarboxylation) Acylated->Workup Product Methyl 3-(3,4-dichlorophenyl) -3-oxopropanoate Workup->Product - CO2

Fig 1. Magnesium enolate-mediated acylation pathway for 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester.

Self-Validating Protocol (100 mmol Scale)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating mandatory In-Process Controls (IPCs) to verify chemical causality at each stage.

Step 1: Enolate Formation

  • Action: Suspend anhydrous MgCl2​ (10.47 g, 110 mmol) and potassium methyl malonate (18.74 g, 120 mmol) in anhydrous acetonitrile (200 mL) under an inert atmosphere ( N2​ or Ar) at 15–20 °C.

  • Action: Add triethylamine (34.8 mL, 250 mmol) dropwise over 15 minutes.

  • IPC 1 (Visual Validation): The suspension must transition into a thick, milky, but stirrable slurry within 30 minutes. Stir for a total of 2 hours to ensure quantitative magnesium enolate formation.

Step 2: C-Acylation

  • Action: Cool the mixture to 0 °C. Add 3,4-dichlorobenzoyl chloride (20.95 g, 100 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Action: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC 2 (Chromatographic Validation): Pull an aliquot, quench in methanol, and analyze via HPLC/TLC. The reaction is validated to proceed when unreacted 3,4-dichlorobenzoyl chloride is <1% AUC.

Step 3: Quench & Decarboxylation

  • Action: Cool the vessel to 0 °C. Carefully quench by adding 130 mL of 2M aqueous HCl.

  • Action: Stir vigorously for 30 minutes at room temperature to drive the decarboxylation of the intermediate malonic acid.

  • IPC 3 (pH Validation): Check the aqueous layer. The pH must be ≤2 to ensure complete protodemetalation and decarboxylation.

Step 4: Isolation

  • Action: Extract with ethyl acetate ( 3×100 mL). Wash combined organics with saturated aqueous NaHCO3​ , then brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude β -keto ester.

Troubleshooting & FAQs

Q1: My reaction yield is consistently below 40%, and I recover a large amount of methyl 3,4-dichlorobenzoate. What went wrong?

A1: Moisture in the MgCl2​ or incomplete enolate formation.

  • Causality: Magnesium chloride is highly hygroscopic. If the MgCl2​ contains water, it will rapidly hydrolyze the 3,4-dichlorobenzoyl chloride to form 3,4-dichlorobenzoic acid. During workup or solvent evaporation, this acid can undergo esterification to the methyl ester. Furthermore, water poisons the Lewis-acidic activation required to form the magnesium enolate.

  • Solution: Always use strictly anhydrous MgCl2​ (<1% H2​O ). If commercial anhydrous MgCl2​ has been exposed to air, it must be discarded or dried via refluxing with thionyl chloride. Never add the acid chloride before IPC 1 is fully satisfied (minimum 2 hours of pre-stirring).

Q2: I am observing significant O-acylation instead of the desired C-acylation. How do I control the regioselectivity?

A2: Insufficient MgCl2​ stoichiometry or incorrect order of addition.

  • Causality: The high C-acylation selectivity of the Rathke-Clay procedure relies entirely on the formation of a tightly coordinated, chelated magnesium enolate. If Et3​N is used without sufficient MgCl2​ , a "naked" potassium enolate forms. Because 3,4-dichlorobenzoyl chloride is a highly reactive, hard electrophile, it will preferentially attack the hard oxygen center of an unchelated enolate, leading to O-acylation (enol ester formation).

  • Solution: Ensure a minimum of 1.1 equivalents of MgCl2​ relative to the acid chloride. The order of addition is non-negotiable: Malonate + MgCl2​ Et3​N (Wait 2 hrs) Acid Chloride .

Q3: My final product is contaminated with 3,4-dichloroacetophenone. How is this forming?

A3: Overly aggressive decarboxylation conditions during workup.

  • Causality: The desired product is a β -keto ester. While the intermediate acylated malonate readily decarboxylates during the mild acidic workup to yield the target β -keto ester, the target itself is susceptible to further hydrolysis. If subjected to strong aqueous acids at elevated temperatures, the methyl ester cleaves, and a second decarboxylation occurs, yielding 3,4-dichloroacetophenone.

  • Solution: Keep the HCl quench temperature low (0–5 °C initially) and do not allow the internal temperature to exceed 25 °C during the biphasic stirring. Use 2M HCl rather than concentrated HCl.

Q4: Can I use Meldrum's acid instead of potassium methyl malonate?

A4: Yes, but it requires a two-step process with a higher risk of thermal degradation.

  • Causality: The[3] utilizes Meldrum's acid and pyridine to form an acylated Meldrum's acid intermediate. This intermediate must be isolated and subsequently refluxed in methanol to undergo alcoholysis and decarboxylation. While effective, the intermediate 5-(3,4-dichlorobenzoyl)-Meldrum's acid is prone to premature decomposition, and the methanolic reflux step adds cycle time. The potassium methyl malonate route directly yields the target ester in a single pot.

Quantitative Reaction Parameters & Impurity Profiling

The table below summarizes the causal relationship between specific protocol deviations and the resulting quantitative yield and impurity profiles.

Parameter VariationPrimary OutcomeMajor Impurity Formed
Standard SOP (Anhydrous MgCl2​ , 2h pre-stir)88–92% Yield None (Trace 3,4-dichlorobenzoic acid)
MgCl2​ containing >2% H2​O < 50% Yield3,4-Dichlorobenzoic acid / Methyl ester
MgCl2​ omitted (only Et3​N used)< 10% YieldO-Acylated enol ester
Acidic workup at > 50 °C< 60% Yield3,4-Dichloroacetophenone (Over-decarboxylation)
Acid chloride added rapidly at RT~ 70% YieldKetene dimers / Unidentified oligomers

References

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622-2624.[Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088.[Link]

Sources

Reference Data & Comparative Studies

Validation

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester versus similar compounds

An in-depth technical guide comparing 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester against its structural analogs, designed for researchers and drug development professionals. Executive Summary In the rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide comparing 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester against its structural analogs, designed for researchers and drug development professionals.

Executive Summary

In the rational design of bioactive small molecules, the selection of bifunctional building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic profile of the final drug candidate. 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (also known as methyl 3,4-dichlorobenzoylacetate) is a highly versatile β-keto ester. It serves as a premier bis-electrophile for the construction of complex heterocycles such as pyrazoles, pyrimidines, and quinolones. This guide objectively evaluates its performance against structural alternatives, providing researchers with the mechanistic insights and empirical data necessary to optimize their synthetic workflows.

The Strategic Value of the 3,4-Dichlorophenyl Motif

Before comparing the ester functionalities, it is critical to understand why the 3,4-dichlorophenyl ring is heavily favored in medicinal chemistry over unsubstituted or monosubstituted benzenes:

  • Enhanced Lipophilicity: The addition of two electron-withdrawing chlorine atoms significantly increases the partition coefficient (LogP) of the molecule. This lipophilic enhancement is crucial for driving deep engagement within hydrophobic target pockets, such as the adjacent NADPH binding sites in enzyme inhibitors[1].

  • Metabolic Stability: Unsubstituted phenyl rings are highly susceptible to cytochrome P450-mediated oxidation. The 3,4-dichloro substitution effectively blocks these metabolically vulnerable sites, dramatically increasing the in vitro and in vivo half-life of the resulting pharmacophore[2]. Studies have consistently shown that 3,4-dichloro analogs exhibit the highest lipophilicity (log kw values) and metabolic resistance within their structural classes[3].

Comparative Analysis: Methyl Ester vs. Alternatives

When designing a synthesis, chemists must choose between various β-keto esters. Here is how methyl 3,4-dichlorobenzoylacetate compares to its primary alternatives:

  • Alternative 1: Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate

    • The Difference: Features an ethyl ester instead of a methyl ester[4].

    • Performance Impact: While both are excellent building blocks, the methyl ester is sterically less hindered. In condensation reactions where the intramolecular cyclization (nucleophilic attack on the ester carbonyl) is the rate-limiting step, the methyl ester undergoes transesterification/displacement faster and at lower temperatures than the ethyl ester. Furthermore, methanol is a better leaving group than ethanol under mildly acidic conditions.

  • Alternative 2: Methyl 3-oxo-3-phenylpropanoate (Unsubstituted)

    • The Difference: Lacks the chlorine atoms on the phenyl ring.

    • Performance Impact: The absence of the electron-withdrawing halogens makes the ketone carbonyl less electrophilic. Consequently, the initial nucleophilic attack (e.g., by a hydrazine) is slower. Furthermore, the final heterocycle will lack the metabolic stability and lipophilic binding advantages discussed above.

  • Alternative 3: Methyl 3-(4-chlorophenyl)-3-oxopropanoate (Monosubstituted)

    • The Difference: Contains only a single para-chloro substituent.

    • Performance Impact: Offers a middle ground. It provides moderate electrophilic activation of the ketone but fails to fully protect the meta-position from oxidative metabolism, making the 3,4-dichloro variant superior for late-stage drug leads.

Quantitative Performance Data

The following table synthesizes the physicochemical and reactivity profiles of these building blocks based on established structure-activity relationships and synthetic kinetics.

Building BlockKetone ElectrophilicityEster Steric HindranceLeaving GroupFinal Scaffold LipophilicityOptimal Use Case
Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate HighLowMethanolVery HighRapid cyclization; highly lipophilic targets.
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate HighModerateEthanolVery HighStandard syntheses where cyclization rate is flexible.
Methyl 3-(4-chlorophenyl)-3-oxopropanoate ModerateLowMethanolModerateTargets requiring lower LogP; intermediate stability.
Methyl 3-oxo-3-phenylpropanoate LowLowMethanolLowBaseline studies; non-halogenated derivatives.

Mechanistic Workflow: The Knorr Pyrazole Synthesis

To demonstrate the practical application of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester, we examine its use in the Knorr pyrazole synthesis[5]. This classic reaction involves the condensation of the β-keto ester with a hydrazine derivative to form a biologically active pyrazole core.

Mechanistic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization KetoEster Methyl 3-(3,4-dichlorophenyl) -3-oxopropanoate Hydrazone Hydrazone Intermediate (Rapid, Acid-Catalyzed) KetoEster->Hydrazone - H₂O (Glacial AcOH) Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Hydrazone - H₂O (Glacial AcOH) Cyclization Intramolecular Attack (Amine on Methyl Ester) Hydrazone->Cyclization Δ (Heat) Pyrazole 3,4-Dichlorophenyl-Substituted Pyrazole Scaffold Cyclization->Pyrazole - Methanol

Mechanistic pathway of the Knorr pyrazole synthesis utilizing a methyl β-keto ester.

Self-Validating Experimental Protocol

Synthesis of 3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-5-ol

This protocol is designed as a self-validating system. By monitoring the physical state and by-product evolution, researchers can confirm reaction progress without immediate spectroscopic analysis.

Reagents:

  • 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (1.0 equiv, 10 mmol)

  • Phenylhydrazine (1.05 equiv, 10.5 mmol)

  • Glacial acetic acid (Catalytic, 0.5 mL)

  • Anhydrous Methanol (20 mL)

Procedure & Causality:

  • Initiation: Dissolve the β-keto ester in anhydrous methanol in a 50 mL round-bottom flask.

    • Causality: Methanol is chosen as the solvent to prevent transesterification side-reactions (ester scrambling) that would occur if ethanol were used with a methyl ester.

  • Catalysis & Condensation: Add phenylhydrazine dropwise, followed by glacial acetic acid. Stir at room temperature for 2 hours.

    • Causality: The acetic acid protonates the highly electrophilic ketone, accelerating hydrazone formation. The slight excess of hydrazine ensures complete consumption of the valuable ester.

    • Validation Check: The solution will typically shift from clear to a pale yellow suspension as the less soluble acyclic hydrazone intermediate forms.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 65°C (reflux) for 4-6 hours.

    • Causality: Thermal energy is required to drive the nucleophilic acyl substitution. The methyl ester's low steric hindrance allows this step to proceed at methanol's relatively low reflux temperature, preventing thermal degradation of the product.

  • Isolation: Cool the reaction to 0°C in an ice bath. The pyrazole product will precipitate. Filter the solid, wash with cold methanol, and dry under a vacuum.

    • Validation Check: The precipitation upon cooling confirms the formation of the highly crystalline, lipophilic pyrazole core.

References

  • [4] CAS 53090-43-0: ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate - CymitQuimica. CymitQuimica. 4

  • [5] Methyl 4-methoxyacetoacetate | 41051-15-4 - Benchchem. Benchchem. 5

  • [2] Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor | Journal of Medicinal Chemistry. ACS Publications. 2

  • [3] Synthesis, structure elucidation, determination of the lipophilicity and identification of antitumour activities in vitro of novel 3-(2-furanyl)-8-aryl-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-ones with a low cytotoxicity towards normal human skin fibroblast cells. DOI. 3

  • [1] RSC Medicinal Chemistry - Malaria World. Malaria World. 1

Sources

Comparative

In Vitro vs. In Vivo Profiling of 3-(3,4-Dichlorophenyl)-3-oxo-propionic Acid Methyl Ester: A Comparative Guide

Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide Executive Overview 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (also known as m...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide

Executive Overview

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (also known as methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate) is a highly reactive β -keto ester[1]. It serves as a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs) containing the 3,4-dichlorophenyl moiety, such as specific reuptake inhibitors and agrochemicals.

Because it is a reactive intermediate, it is classified globally as a skin, eye, and respiratory irritant (STOT SE 3)[1]. During drug development, evaluating the residual toxicity, metabolic stability, and systemic clearance of such intermediates is a strict regulatory requirement. This guide objectively compares the utility of in vitro assays versus in vivo models for profiling this compound, providing actionable, self-validating experimental protocols to ensure scientific integrity and regulatory compliance.

Mechanistic Rationale: Why Compare In Vitro and In Vivo?

As a Senior Application Scientist, I emphasize that testing methodologies are not merely procedural—they are dictated by the chemical structure of the analyte.

  • The In Vitro Advantage (Isolation of Variables): The molecular structure of this compound features a labile methyl ester linkage. In human biology, this ester is highly susceptible to rapid hydrolysis by carboxylesterases (hCE1/hCE2). In vitro models, such as Human Liver Microsomes (HLMs), allow us to isolate this specific metabolic pathway without the confounding variables of gastrointestinal absorption or renal clearance. Furthermore, the 3,4-dichlorophenyl group can undergo oxidative metabolism via CYP450 enzymes to form reactive arene oxides, necessitating early in vitro genotoxicity screening.

  • The In Vivo Necessity (Systemic ADME): In vitro systems inherently lack the complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME). In vivo models are required to determine the actual systemic exposure (Area Under the Curve, AUC) and potential organ-specific toxicity caused by the accumulation of its primary metabolite: 3-(3,4-dichlorophenyl)-3-oxopropanoic acid.

The transition from in vitro to in vivo testing is governed by frameworks such as the FDA Guidance on In Vitro Metabolism[2] and the OECD Guidelines for the Testing of Chemicals[3].

Comparative Analysis: In Vitro vs. In Vivo Parameters

The following table synthesizes the quantitative and qualitative differences between the two testing paradigms for this specific β -keto ester.

ParameterIn Vitro (HLMs / Cell Lines)In Vivo (Rodent Models)Scientific Rationale & Causality
Primary Readout Intrinsic clearance ( CLint​ ), Cytotoxicity ( IC50​ )Systemic clearance ( CL ), AUC, Organ HistopathologyIn vitro isolates cellular mechanisms; in vivo captures systemic ADME and physiological bottlenecks.
Metabolic Scope Specific pathways (e.g., CYP450 oxidation, esterase hydrolysis)Comprehensive (Hepatic, renal, extrahepatic metabolism)The ester group is prone to rapid hydrolysis, requiring both isolated enzymatic tracking and systemic evaluation.
Throughput High (96-well / 384-well LC-MS/MS formats)Low (Requires animal acclimation and serial blood sampling)In vitro acts as a rapid filter to prevent unnecessary animal testing, adhering to the 3Rs (Replacement, Reduction, Refinement)[3].
Translatability Limited by lack of physiological blood flow and protein bindingHigh, though subject to species-specific differences (e.g., rat vs. human esterases)In vivo models are essential for establishing safe exposure limits (NOAEL) for regulatory IND filings.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies detail the exact steps required to profile 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester.

Protocol A: In Vitro Metabolic Stability (HLM Assay)

This assay determines how rapidly the methyl ester is hydrolyzed or oxidized in the liver.

  • Step 1: Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) with 1 µM of the methyl ester intermediate. Causality: A low substrate concentration ( ≪Km​ ) ensures first-order kinetics, allowing for accurate intrinsic clearance calculations.

  • Step 3: Initiation: Add an NADPH regenerating system (1 mM final) to initiate CYP-mediated reactions.

  • Step 4: Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Causality: Acetonitrile instantly precipitates proteins, halting all enzymatic activity to freeze the metabolic snapshot in time.

  • Step 5: Self-Validation (Crucial): Run a parallel negative control using heat-inactivated HLMs .

    • Expected Data: If the compound degrades in the heat-inactivated sample, it indicates chemical instability (spontaneous hydrolysis in the buffer). If it remains >95% stable in the control but degrades rapidly ( t1/2​<15 min) in active HLMs, the data self-validates that clearance is strictly enzymatic.

Protocol B: In Vivo Toxicokinetic Profiling (Rat Model)

This protocol measures the systemic fate of the compound and its acid metabolite.

  • Step 1: Animal Preparation: Fast male Sprague-Dawley rats for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variability on gastrointestinal absorption.

  • Step 2: Dosing: Administer the compound via oral gavage (PO) at 10 mg/kg formulated in 0.5% methylcellulose/0.1% Tween 80. Causality: This specific suspension vehicle is chosen to overcome the highly lipophilic nature of the 3,4-dichlorophenyl group, ensuring uniform dosing.

  • Step 3: Blood Sampling: Collect blood (~200 µL) from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Step 4: Self-Validation (Crucial): A zero-hour (pre-dose) blood draw is mandatory. Additionally, matrix-matched calibration curves using blank rat plasma spiked with known concentrations of the intermediate must be used. This ensures the LC-MS/MS readout is free from endogenous biological interference.

  • Step 5: Quantification: Centrifuge to extract plasma, perform protein precipitation, and analyze via LC-MS/MS to determine Cmax​ , Tmax​ , and AUC for both the parent ester and the hydrolyzed acid metabolite.

Decision-Making Workflow

The transition from in vitro screening to in vivo validation follows a strict logical sequence. The diagram below illustrates the decision tree for evaluating this specific intermediate.

G Start Methyl 3-(3,4-dichlorophenyl) -3-oxopropanoate InVitro In Vitro Screening (HLMs & Ames Test) Start->InVitro Initiate Testing Esterase Ester Hydrolysis (Carboxylesterases) InVitro->Esterase Metabolic Stability Genotox Genotoxicity Evaluation (Ames Test) InVitro->Genotox Safety Profiling Decision Go / No-Go Decision Esterase->Decision Genotox->Decision InVivo In Vivo Toxicokinetics (Rodent Model) Decision->InVivo If safe & stable Clearance Systemic Clearance & Organ Toxicity InVivo->Clearance Measure PK/PD

Workflow detailing the sequential in vitro and in vivo toxicological evaluation of the intermediate.

References

  • PubChem Compound Summary for CID 2758179, 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

Sources

Validation

confirming the chemical structure of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester

As a Senior Application Scientist, confirming the exact chemical architecture of a pharmaceutical intermediate is not merely a box-checking exercise; it is the foundation of downstream API efficacy and safety. The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, confirming the exact chemical architecture of a pharmaceutical intermediate is not merely a box-checking exercise; it is the foundation of downstream API efficacy and safety. The compound 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester (molecular formula: C10H8Cl2O3) is a halogenated β -keto ester. Because β -keto esters are prone to keto-enol tautomerism and thermal degradation, their structural elucidation requires a multi-modal, self-validating analytical approach.

Relying on a single analytical method can lead to false positives due to isobaric impurities or structural isomers. According to the ICH Q6A guidelines for new drug substances, unambiguous structural characterization requires orthogonal techniques [1]. This guide objectively compares Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (LC-HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) to establish a rigorous, self-validating workflow for confirming this specific molecular structure.

Comparative Analysis of Analytical Techniques

To confidently confirm the structure of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester, we must map its three critical domains: the 3,4-dichlorophenyl ring, the active methylene bridge, and the methyl ester terminus.

Table 1: Comparison of Analytical Techniques for Structural Confirmation

TechniquePrimary Structural InsightSpecificity for TargetSample Prep ComplexityCritical Advantage for β -Keto Esters
1H / 13C NMR Carbon skeleton, proton environments, and tautomeric ratios.High: Maps exact connectivity and aromatic substitution pattern.Low: Direct dissolution in deuterated solvent.Quantifies the keto-enol equilibrium in solution.
LC-HRMS Exact molecular weight and elemental composition.Very High: Isotopic pattern definitively proves the presence of Cl 2​ .Medium: Requires LC gradient optimization.Differentiates target from isobaric impurities via exact mass (< 5 ppm error).
ATR FT-IR Functional group identification (carbonyls, halogens).Medium: Identifies bond types but not connectivity.Very Low: Direct solid/liquid application.Distinguishes between the ketone C=O and ester C=O stretching frequencies.

The Orthogonal Workflow Design

The causality behind utilizing an orthogonal workflow lies in the blind spots of individual techniques. NMR provides connectivity but can struggle with absolute elemental confirmation without extensive 2D experiments. HRMS provides the exact formula but cannot easily distinguish between ortho/meta/para positional isomers of the dichloro ring. FT-IR bridges the gap by confirming the electronic environment of the carbonyls.

Workflow Sample Compound Sample (C10H8Cl2O3) NMR NMR Spectroscopy (1H & 13C) Sample->NMR CDCl3 Solvent MS LC-HRMS (Exact Mass) Sample->MS ESI+ Ionization IR FT-IR Spectroscopy (Functional Groups) Sample->IR ATR Crystal Structure Confirmed Structure: 3-(3,4-Dichlorophenyl)- 3-oxo-propionic acid methyl ester NMR->Structure Carbon skeleton & Protons MS->Structure Molecular Formula & Cl2 Pattern IR->Structure C=O & C-Cl Stretches

Figure 1: Multi-modal analytical workflow for the structural elucidation of halogenated beta-keto esters.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it can prove its own validity during the run. The following methodologies embed System Suitability Tests (SST) and internal calibrations to ensure data integrity, aligning with FDA expectations for drug substance characterization [2].

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the exact mass of the [M+H]+ ion and validate the specific isotopic signature of the two chlorine atoms. Causality: A standard low-resolution MS cannot definitively prove the elemental formula. HRMS (Time-of-Flight or Orbitrap) provides mass accuracy within 5 ppm. The natural abundance of 35 Cl (75%) and 37 Cl (25%) creates a distinct 9:6:1 isotopic ratio for molecules with two chlorines, which serves as an internal structural fingerprint [3].

  • System Suitability & Blank: Inject a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid) to ensure no carryover at the target mass region.

  • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1 µg/mL.

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Causality: A rapid gradient (5% to 95% organic over 5 minutes) is used to force any keto-enol tautomers to coalesce into a single sharp chromatographic peak, preventing split integration.

  • Ionization (ESI+): Apply a capillary voltage of 3.0 kV.

  • Self-Validation (Lock-Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) post-column. The software continuously calibrates against this known mass to ensure the mass error of the target compound remains < 5 ppm.

Fragmentation Parent [M+H]+ Molecular Ion m/z 246.99 Isotope Isotopic Pattern 35Cl2 : 35Cl37Cl : 37Cl2 (9 : 6 : 1 ratio) Parent->Isotope Confirms 2x Cl atoms Frag1 Loss of Methoxy (-CH3OH) m/z 214.96 Parent->Frag1 Ester Cleavage Frag2 Dichlorobenzoyl Cation m/z 172.95 Parent->Frag2 Alpha Cleavage

Figure 2: LC-HRMS fragmentation pathway and isotopic pattern logic for the target compound.

Protocol B: Nuclear Magnetic Resonance (1H and 13C NMR)

Objective: Map the carbon-hydrogen framework and confirm the 3,4-substitution pattern on the benzene ring. Causality: CDCl 3​ is selected as the solvent not only because it lacks interfering proton signals, but because protic solvents (like CD 3​ OD) would cause rapid deuterium exchange at the highly acidic active methylene site (-CH 2​ -), effectively erasing that critical signal from the spectrum.

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation (Calibration): The TMS signal is set to exactly 0.00 ppm. The residual CHCl 3​ peak at 7.26 ppm serves as a secondary internal reference.

  • Acquisition (1H): Run a standard 1H sequence at 400 MHz (16 scans). Look for the active methylene singlet and the distinct aromatic splitting (ortho coupling J≈8.5 Hz, meta coupling J≈2.0 Hz).

  • Tautomeric Analysis: Integrate the minor signals at ~5.6 ppm (-CH=) and ~12 ppm (-OH) to quantify the enol tautomer fraction, which is characteristic of β -keto esters in non-polar solvents.

Protocol C: Attenuated Total Reflectance (ATR) FT-IR

Objective: Differentiate the conjugated ketone from the ester carbonyl. Causality: ATR-FTIR is selected over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a massive -OH stretch around 3300 cm −1 that could be falsely interpreted as the enol form of the β -keto ester. ATR analyzes the neat sample, eliminating this artifact.

  • Self-Validation (Background): Collect a background spectrum of the clean diamond ATR crystal to subtract ambient CO 2​ and water vapor.

  • Acquisition: Place 2-3 mg of the neat compound directly onto the diamond crystal. Apply consistent pressure using the anvil.

  • Analysis: Scan from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution).

Quantitative Data Synthesis

When the protocols are executed correctly, the resulting data should form a closed logical loop, where every structural feature is confirmed by at least two orthogonal data points.

Table 2: Expected Spectral Data for 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester

TechniqueSignal / FeatureExpected ValueStructural Assignment
LC-HRMS Exact Mass [M+H]+m/z 246.9923 ( ± 5 ppm)Confirms C 10​ H 8​ Cl 2​ O 3​ formula.
LC-HRMS Isotopic Pattern100% : 65% : 11%Confirms the presence of exactly two Chlorine atoms.
1H NMR Singlet, 3H~3.75 ppmMethoxy group (-OCH 3​ ) of the ester.
1H NMR Singlet, 2H~3.95 ppmActive methylene bridge (-CH 2​ -) in the keto form.
1H NMR Doublet, 1H ( J≈2.0 Hz)~8.05 ppmAromatic H-2 (ortho to carbonyl, meta to Cl).
1H NMR Doublet, 1H ( J≈8.5 Hz)~7.55 ppmAromatic H-5 (ortho to Cl, ortho to H-6).
FT-IR Strong Sharp Stretch~1740 cm −1 Ester carbonyl (C=O) stretch.
FT-IR Strong Sharp Stretch~1690 cm −1 Ketone carbonyl (C=O) stretch (conjugated to ring).

By cross-referencing the 9:6:1 isotopic pattern from the HRMS with the specific doublet/doublet-of-doublets splitting pattern in the 1H NMR, the analyst can definitively rule out positional isomers (such as the 2,4-dichloro variant) and confirm the exact molecular architecture of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester.

References

  • European Medicines Agency (EMA) / ICH. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Q11 Development and Manufacture of Drug Substances. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Review of Spectrometric Identification of Organic Compounds, 8th Edition. Journal of Chemical Education. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester

As a Senior Application Scientist, I frequently oversee the integration of complex halogenated intermediates into drug development pipelines. 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of complex halogenated intermediates into drug development pipelines. 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester is a highly versatile building block, but its structural motifs—specifically the lipophilic 3,4-dichlorophenyl ring and the reactive beta-keto ester moiety—demand precise, uncompromising handling protocols.

This guide provides a self-validating operational framework designed to ensure laboratory safety, regulatory compliance, and experimental integrity.

Hazard Assessment & The Causality of Risk

Before selecting Personal Protective Equipment (PPE), we must understand why this compound poses a specific risk to researchers.

  • Dermatological Reactivity: This compound is classified as a[1]. The lipophilic nature of the dichlorophenyl group allows the molecule to readily partition into the stratum corneum (the skin's outer lipid layer), causing localized inflammation.

  • Enolization & Cross-Reactivity: As a beta-keto ester, it exists in a keto-enol tautomeric equilibrium. The active methylene group is highly susceptible to deprotonation. If exposed to incompatible materials (e.g., strong amines or alkalis) during a spill, it can undergo [2].

  • Solvent Vehicle Hazards: In preparative workflows, this ester is almost exclusively handled in halogenated solvents like dichloromethane (DCM) or polar aprotic solvents. The solvent acts as a carrier, significantly increasing the risk of dermal penetration if the[3].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered based on the chemical's lipophilicity and the typical solvent vehicles used in its manipulation.

PPE CategoryAnalytical Scale (<1 g)Preparative/Bulk Scale (>1 g)Scientific Rationale
Hand Protection Standard Nitrile (4-8 mil)Heavy-duty Neoprene or Double-gloved NitrileNitrile provides adequate protection against the neat compound. However, if dissolved in DCM, Neoprene is required due to[3].
Eye Protection ANSI Z87.1 Safety GlassesSplash Goggles + Face ShieldPrevents ocular exposure to aerosolized particulates during weighing or solvent splashing during dissolution.
Body Protection 100% Cotton Lab CoatNomex/FR Lab Coat + Chemical ApronCotton prevents static buildup. A chemical apron is added for bulk handling to prevent solvent soak-through.
Respiratory Fume HoodFume Hood + N95 (if powder)The primary engineering control is the fume hood. Respirators are a secondary defense against [4].

Standard Operating Procedure: Handling & Experimental Workflow

To maintain scientific integrity and safety, every step in the handling process must be a self-validating system. Do not proceed to the next step unless the current step's safety condition is met.

  • Step 1: Engineering Control Verification

    • Action: Verify the chemical fume hood is operational before opening the primary container.

    • Validation: Check the digital monitor for a face velocity of 100–120 feet per minute (fpm). Tape a small piece of tissue to the sash; it should pull steadily inward.

  • Step 2: Static-Free Weighing

    • Action: Use a grounded, anti-static balance enclosure. Use a ceramic or conductive metal spatula—never plastic—to transfer the ester.

    • Validation: The powder should not "jump" or cling to the spatula, indicating static dissipation is successful.

  • Step 3: Dissolution & Transfer

    • Action: Transfer the pre-weighed ester to a round-bottom flask. Slowly add the reaction solvent (e.g., DCM).

    • Validation: Ensure complete dissolution before adding any basic catalysts (which would initiate enolization) to prevent localized exothermic hotspots.

  • Step 4: Equipment Decontamination

    • Action: Rinse all spatulas and glassware with a compatible solvent (e.g., acetone or methanol) directly into a designated halogenated waste container.

Operational Workflow Visualization

The following diagram maps the critical path for handling and incident response.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood & PPE Weighing 2. Weighing Enclosed Balance Start->Weighing Reaction 3. Dissolution (e.g., DCM/EtOAc) Weighing->Reaction Spill Spill Detected? Reaction->Spill Decon Decontamination Absorbent & Base Spill->Decon Yes Success Proceed to Downstream Synthesis Spill->Success No Waste Halogenated Organic Waste Decon->Waste Success->Waste Byproducts

Operational workflow for handling 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester.

Disposal and Environmental Logistics

Because this compound contains a dichlorophenyl moiety, it cannot be disposed of in standard organic waste streams.

  • Waste Segregation: All unreacted ester, reaction byproducts, and solvent washings must be strictly [4].

  • Regulatory Compliance: The EPA mandates that halogenated solvent wastes be[5]. Dilution is strictly prohibited as a substitute for adequate treatment. Ensure secondary containment (e.g., polypropylene tubs) is used for the waste carboys to prevent environmental release in the event of a container failure.

  • Spill Response: In the event of a spill, do not use water. Use a [6] (like vermiculite or sand). Sweep the absorbed material using non-sparking tools and deposit it into a solid halogenated waste bin.

References

  • Title: 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester Safety Data Source: NextSDS URL: [Link]

  • Title: Handling Halogenated Solvents Source: Washington State University (WSU) Environmental Health & Safety URL: [Link]

  • Title: Glove Selection for Halogenated Solvents (DCM) Source: Brainly / Laboratory Safety Standards URL: [Link]

  • Title: Solvent Waste Reduction Alternatives and Land Disposal Restrictions Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

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